Product packaging for Chlorpyrifos(Cat. No.:CAS No. 2921-88-2)

Chlorpyrifos

Numéro de catalogue: B1668852
Numéro CAS: 2921-88-2
Poids moléculaire: 350.6 g/mol
Clé InChI: SBPBAQFWLVIOKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorpyrifos (CAS 2921-88-2) is a crystalline organophosphate insecticide of significant research interest due to its specific mechanism of action as a neurotoxicant. It functions by inhibiting the enzyme acetylcholinesterase in the nervous system, leading to the accumulation of acetylcholine and disrupted nerve impulse transmission . This mechanism is a key area of study in toxicology and neuroscience. Historically used on crops like cotton, corn, almonds, and fruit trees , its regulatory status has shifted dramatically, with approvals revoked in the European Union and its use on food crops in the United States subject to extensive regulatory review and legal challenges . These regulatory actions were primarily driven by concerns over developmental neurotoxicity and potential genotoxic effects identified in health assessments . Consequently, current research focuses on the health and environmental impacts of this compound, including its developmental effects, potential as an environmental contaminant, and its behavior and persistence in various matrices. This product is supplied For Research Use Only. It is strictly intended for laboratory analysis and must not be used for diagnostic, therapeutic, or any other personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl3NO3PS B1668852 Chlorpyrifos CAS No. 2921-88-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPBAQFWLVIOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3NO3PS
Record name CHLORPYRIFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2937
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORPYRIFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020458
Record name Chlorpyrifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorpyrifos is a white crystalline or irregularly flaked solid. It has a very faint mercaptan-type odor. It is not soluble in water. It can cause slight irritation to the eye and skin., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to white, crystalline solid with a mild, mercaptan-like odor., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [Note: Commercial formulations may be combined with combustible liquids.]
Record name CHLORPYRIFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2937
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorpyrifos
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/249
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Chlorpyrifos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CHLORPYRIFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORPYRIFOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/339
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorpyrifos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0137.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

320 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 320 °F (decomp), No boiling point at normal pressure; decomposes at 160 °C, 320 °F (decomposes), 320 °F (Decomposes)
Record name CHLORPYRIFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2937
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORPYRIFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORPYRIFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORPYRIFOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/339
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorpyrifos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0137.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

82 °F (CLOSED CUP) /DURSBAN 4E/, 87 °F (CLOSED CUP) /LORSBAN 4E/
Record name CHLORPYRIFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

approximately 2 mg/L at 77 °F (NTP, 1992), In water, 1.4 mg/L at 25 °C, In water, 1.12 mg/L at 24 °C, In water, 0.39 mg/L at 19.5 °C /OECD 105 method/, Solubility at 25 °C: isooctane 79% wt/wt; methanol 43% wt/wt, Solubility (g/100 g): acetone 650, benzene 790, carbon disulfide 590, carbon tetrachloride 310, chloroform 630, diethyl ether 510, ethanol 63, ethyl acetate >200, isooctane 79, kerosene 60, methanol 45, methylene chloride 400, propylene glycol 4, toluene 150, 1,1,1-trichloroethane 400, triethylene glycol 5, xylene 400. Readily soluble in other organic solvents., 0.00112 mg/mL at 24 °C, Solubility in water, mg/l at 25 °C: 1.4 (very poor), 0.0002%
Record name CHLORPYRIFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2937
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORPYRIFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpyrifos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CHLORPYRIFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Chlorpyrifos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0137.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.4 (Liquid at 110 °F) (NIOSH, 2023) - Denser than water; will sink, 1.44 at 20 °C, 1.4 g/cm³, 1.40 (liquid at 110 °F), 1.40 (Liquid at 110 °F)
Record name CHLORPYRIFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2937
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORPYRIFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORPYRIFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORPYRIFOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/339
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorpyrifos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0137.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

12.09 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.09
Record name CHLORPYRIFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2937
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORPYRIFOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/339
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1.87e-05 mmHg at 77 °F (NTP, 1992), 0.00002 [mmHg], 2.02X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0024, 0.00002 mmHg
Record name CHLORPYRIFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2937
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorpyrifos
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/249
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORPYRIFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORPYRIFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORPYRIFOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/339
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorpyrifos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0137.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

/SRP/: diethyl sulfide & diethyl disulfide are volatile contaminants which are partly responsible for the offensive odor of the technical grade., Impurities /found in the technical product (94.0% active ingredient)/ ... included: some residual solvent, methylene chloride; unreacted O,O-diethyl-phosphorochloridothioate, 3,5,6-trichloro-2-pyridinol; the S-ethyl isomer of chlorpyrifos, and other isomeric and related chloropyridyl phosphorothioates and phosphates; compounds related to 3,5,6-trichloro-2-pyridinol; and trace amounts of sulfotep., O-Ethyl O,O-bis(3,5,6-trichloro-2-pyridyl) phosphorothioate does not occur as a significant impurity in /technical product (94.0% of active ingredient)/.
Record name CHLORPYRIFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White granular crystals, Colorless crystals, Colorless to white crystalline solid [Note: Commercial formulations may be combined with combustible liquids.]

CAS No.

2921-88-2
Record name CHLORPYRIFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2937
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorpyrifos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2921-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorpyrifos [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name chlorpyrifos
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorpyrifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorpyrifos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPYRIFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCS58I644W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORPYRIFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpyrifos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CHLORPYRIFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORPYRIFOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/339
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TF602160.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

108 to 110 °F (NTP, 1992), 41-42 °C, 42 °C, 108 °F
Record name CHLORPYRIFOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2937
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORPYRIFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpyrifos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CHLORPYRIFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORPYRIFOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/339
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorpyrifos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0137.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Chlorpyrifos synthesis pathway and chemical precursors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis Pathway and Chemical Precursors of Chlorpyrifos

Introduction

This compound, chemically known as O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate, is a broad-spectrum, chlorinated organophosphate insecticide, acaricide, and nematicide.[1] First registered in the United States in 1965, it functions by inhibiting the acetylcholinesterase enzyme in the nervous systems of insects.[2][3] The industrial production of this compound is a multi-step process that relies on the synthesis of two key chemical precursors, which are then combined in a final condensation reaction. This guide provides a detailed overview of the core synthesis pathway, experimental protocols for the synthesis of its precursors, and the final product, tailored for researchers and professionals in chemical and drug development.

Core Synthesis Pathway of this compound

The primary industrial synthesis of this compound involves the reaction of two key intermediates: 3,5,6-trichloro-2-pyridinol (TCPy) and O,O-diethyl phosphorochloridothioate (DEPCT) .[2][3] This condensation reaction is typically conducted under basic conditions to yield the final this compound molecule.[4][5]

The overall reaction can be summarized as follows:

  • Reactants: 3,5,6-trichloro-2-pyridinol (TCPy) and O,O-diethyl phosphorochloridothioate (DEPCT)

  • Product: O,O-diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate (this compound)

Below is a diagram illustrating the main synthesis pathway and the routes to obtain the necessary precursors.

Chlorpyrifos_Synthesis TCPy 3,5,6-trichloro-2-pyridinol (TCPy) This compound This compound TCPy->this compound Condensation Reaction (Basic Conditions) DEPCT O,O-diethyl phosphorochloridothioate (DEPCT) DEPCT->this compound Condensation Reaction (Basic Conditions) TCPy_Precursor1 2,3,5,6-Tetrachloropyridine TCPy_Precursor1->TCPy Alkaline Hydrolysis DEPCT_Precursor1 Phosphorus Pentasulfide DEPCT_Intermediate O,O-diethyl dithiophosphoric acid DEPCT_Precursor1->DEPCT_Intermediate Reaction DEPCT_Precursor2 Ethanol DEPCT_Precursor2->DEPCT_Intermediate Reaction DEPCT_Intermediate->DEPCT Chlorination Chlorine Chlorine (Cl2) Chlorine->DEPCT Chlorination

Caption: Overall synthesis pathway of this compound from its key precursors.

Synthesis of Precursors

The economic viability and purity of the final this compound product are highly dependent on the efficient synthesis of its two main precursors.

Synthesis of 3,5,6-trichloro-2-pyridinol (TCPy)

TCPy is a critical intermediate in this compound production.[6] One common industrial method for its synthesis is the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine.

Experimental Protocol: Hydrolysis of 2,3,5,6-Tetrachloropyridine

  • Reaction Setup: Add 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water to a three-necked flask equipped with a stirrer.

  • Heating: Heat the mixture to 95°C while stirring.

  • Hydrolysis: Slowly add 39.53 g (0.60 mol, 85% purity) of potassium hydroxide. Adjust the pH of the reaction solution to between 9.5 and 10.0. Maintain stirring at 95°C for 30 minutes.

  • Filtration: After the reaction is complete, filter the hot solution to remove any insoluble impurities.

  • Pressurized Reaction: Transfer the filtrate to a 500 mL autoclave. Add 0.18 g of potassium hydroxide and a phase transfer catalyst such as benzyltrimethylammonium chloride.

  • Heating under Pressure: Seal the autoclave, stir the mixture, and heat to 120°C. Maintain this temperature for 4.0 hours.

  • Acidification and Isolation: Cool the reaction mixture to 25°C and adjust the pH to 4.0-4.5 using a 15% hydrochloric acid solution.

  • Final Product: Filter the resulting solid, wash it with deionized water, and dry to obtain 3,5,6-trichloro-2-pyridinol as a white powder.

ParameterValueReference
Starting Material2,3,5,6-tetrachloropyridine
Key ReagentPotassium Hydroxide
Reaction Temperature95°C, then 120°C (in autoclave)
Reaction Time30 min, then 4.0 hours
Final pH for Precipitation4.0 - 4.5
Yield (Reported)35.9 g
Purity (Reported)99.08% (by Gas Chromatography)
Synthesis of O,O-diethyl phosphorochloridothioate (DEPCT)

DEPCT is the second key precursor, providing the phosphorothioate moiety of the this compound molecule. A prevalent method for its synthesis starts with phosphorus pentasulfide and ethanol.[7][8]

Experimental Protocol: Two-Step Process from Phosphorus Pentasulfide [8][9]

  • Step 1: Formation of O,O-diethyl dithiophosphoric acid

    • React phosphorus pentasulfide with anhydrous ethanol. This reaction produces O,O-diethyl dithiophosphoric acid and hydrogen sulfide gas (H₂S).[8][9] The H₂S gas must be safely handled and neutralized (e.g., with a sodium hydroxide solution).[9]

  • Step 2: Chlorination to form DEPCT

    • Reaction Setup: In a suitable reactor, cool the O,O-diethyl dithiophosphoric acid (referred to as ethyl sulfide in some process documents) to 15°C.[10]

    • Chlorination: Introduce chlorine gas (Cl₂) into the reactor, maintaining the reaction temperature between 25-35°C.[10]

    • Post-Chlorination: After the initial chlorination, a catalyst (e.g., phosphorus trichloride) can be added, and the mixture is heated to 60-90°C while continuing to slowly feed chlorine gas.[9]

    • Purification: The crude product is then purified. This may involve steps to decompose by-product sulfur chlorides, followed by distillation (e.g., using a film evaporator) to obtain high-purity DEPCT.[9][10]

ParameterValueReference
Starting MaterialsPhosphorus Pentasulfide, Ethanol[7][8]
IntermediateO,O-diethyl dithiophosphoric acid[8]
Chlorinating AgentChlorine Gas (Cl₂)[8][10]
Chlorination Temperature25 - 35°C[10]
Post-Chlorination Temp.60 - 110°C[9]
Purity (Reported)>99%[9]

Final Condensation Reaction: Synthesis of this compound

The final step is the condensation of TCPy and DEPCT. Several methods exist, including processes using organic solvents or aqueous solutions with a phase-transfer catalyst.[4][11]

Experimental Protocol: Synthesis from TCPy and DEPCT [12][13]

  • Reaction Setup: In a condensation kettle, prepare a solution of the sodium salt of 3,5,6-trichloro-2-pyridinol (sodium 3,5,6-trichloropyridin-2-olate) in a suitable solvent (e.g., water with a catalyst, or an organic solvent like dimethylformamide).[4][11] The sodium salt is formed by reacting TCPy with a base like sodium hydroxide.

  • Condensation: Add O,O-diethyl phosphorochloridothioate (DEPCT) to the solution. A patent describes the mass ratio of the alkaline hydrolysis material (containing the TCPy salt) to DEPCT as being between 5.5-6.5 : 1.[13]

  • Reaction Conditions: Maintain the reaction temperature between 35-65°C for a period of 2-5.5 hours.[13]

  • Isolation: After the reaction is complete, an oil-water mixture containing this compound is obtained. The layers are separated.[13]

  • Purification: The oil layer containing the crude this compound is washed, decolorized (e.g., with an oxidizing agent), dehydrated, and dried to yield the final technical-grade product.[12][13]

ParameterValueReference
ReactantsSodium 3,5,6-trichloropyridin-2-olate, DEPCT[11]
Reaction Temperature35 - 65°C[13]
Reaction Time2 - 5.5 hours[13]
Purity (Reported)>98% (crude oil)[13]
Final Product FormTechnical Grade Oil/Crystalline Solid[12][14]

Conclusion

The synthesis of this compound is a well-established chemical process centered on the condensation of 3,5,6-trichloro-2-pyridinol and O,O-diethyl phosphorochloridothioate. The efficiency, cost, and environmental impact of the overall process are largely determined by the specific routes chosen for preparing these two key precursors. Advances in catalysis and process optimization, such as the use of phase-transfer catalysts and improved purification methods, continue to refine the industrial production of this widely used insecticide.

References

The Core Mechanism of Chlorpyrifos on Insect Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos, an organophosphate insecticide, has been extensively utilized in agricultural and domestic settings for the control of a broad spectrum of insect pests.[1][2] Its efficacy stems from its potent neurotoxic action, primarily targeting the insect's nervous system.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound on insect acetylcholinesterase (AChE), the critical enzyme responsible for the termination of nerve impulses in cholinergic synapses.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this insecticide's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Cholinergic Synapse and the Role of Acetylcholinesterase

The fundamental unit of nerve communication in insects is the synapse, a specialized junction where a nerve impulse is transmitted from one neuron to another. In cholinergic synapses, this transmission is mediated by the neurotransmitter acetylcholine (ACh).[3] Upon the arrival of a nerve impulse at the presynaptic terminal, ACh is released into the synaptic cleft and binds to acetylcholine receptors on the postsynaptic membrane, initiating a new nerve impulse.[4] To ensure controlled and precise signaling, the action of ACh must be rapidly terminated. This critical function is performed by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetic acid, effectively clearing the synapse for the next transmission.[3][5]

The Molecular Mechanism of this compound Action

The insecticidal activity of this compound is not direct but relies on its metabolic activation to a more potent inhibitor.[6][7]

Metabolic Bioactivation

This compound itself is a phosphorothioate, which is a relatively weak inhibitor of AChE.[6] Upon entering the insect's body, it undergoes oxidative desulfuration, a metabolic process primarily mediated by cytochrome P450 monooxygenases, to form its active metabolite, this compound-oxon (CPO).[6][8] This conversion is crucial for the insecticidal efficacy of this compound, as CPO is a much more potent inhibitor of AChE.[3][9]

Inhibition of Acetylcholinesterase

The primary molecular target of this compound-oxon is the acetylcholinesterase enzyme.[9][10] CPO acts as an irreversible inhibitor by covalently binding to the active site of AChE.[10][11] The mechanism involves the phosphorylation of a critical serine hydroxyl group within the enzyme's active site.[9][10] This forms a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing acetylcholine.[3]

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft.[2][3] This leads to continuous stimulation of the postsynaptic receptors, resulting in uncontrolled nerve firing, tremors, paralysis, and ultimately, the death of the insect.[2][4] For acute toxic effects to manifest, it is generally understood that a significant portion of AChE molecules, often cited as over 70%, must be inhibited.[1]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Signaling pathway of this compound action on an insect cholinergic synapse.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of this compound-oxon as an AChE inhibitor is quantified by the bimolecular inhibitory rate constant (kᵢ). This constant reflects the rate at which the inhibitor phosphorylates the enzyme. A higher kᵢ value indicates a more potent inhibitor.

InhibitorEnzyme Sourcekᵢ (M⁻¹ min⁻¹)Reference
This compound-oxonRecombinant Human AChE9.3 x 10⁶[6]
This compound-oxonRecombinant Mouse AChE5.1 x 10⁶[6]
This compound-oxonFetal Bovine Serum AChE2.2 x 10⁶[6]
This compound-oxonHuman RBC AChE3.8 x 10⁶[6]
This compound-oxonTorpedo AChE8.0 x 10⁶[6]
This compound-oxonRat Brain AChE (1-100 nM)0.206 nM⁻¹h⁻¹ (converted: ~3.4 x 10⁶ M⁻¹min⁻¹)[9]
This compound-oxonRat Brain AChE (1 pM)150-180 nM⁻¹h⁻¹ (converted: ~2.5-3.0 x 10⁹ M⁻¹min⁻¹)[9]
ParaoxonRecombinant Human AChE7.0 x 10⁵[6]
ParaoxonRecombinant Mouse AChE4.0 x 10⁵[6]
ParaoxonFetal Bovine Serum AChE3.2 x 10⁵[6]

Note: The significant difference in kᵢ values for this compound-oxon at high and low concentrations in rat brain AChE suggests the potential involvement of a peripheral binding site that modulates inhibitor binding.[9]

Experimental Protocols for Measuring Acetylcholinesterase Inhibition

The most common method for determining AChE activity and its inhibition is the colorimetric assay developed by Ellman.[12][13]

Principle of the Ellman Method

This assay utilizes a synthetic substrate, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine.[13] The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[12][13] The rate of color production is directly proportional to the AChE activity. The presence of an inhibitor like this compound-oxon will reduce the rate of this reaction.

Materials
  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (from insect source or commercially available)

  • Acetylthiocholine iodide (ATChI) solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • This compound-oxon (or this compound for in vivo/in situ activation studies)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

General Procedure
  • Preparation of Reagents: Prepare fresh solutions of ATChI and DTNB in the phosphate buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE solution to each well. Then, add varying concentrations of the inhibitor (this compound-oxon) to the test wells and a control solvent to the control wells. Incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.[12][14]

  • Substrate Addition and Reaction Initiation: Add the DTNB solution to all wells, followed by the addition of the ATChI solution to initiate the reaction.[12]

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 5-15 seconds for several minutes) using a microplate reader.[15]

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) for each well. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

G start Start prep_reagents Prepare Reagents (Buffer, AChE, ATCh, DTNB, Inhibitor) start->prep_reagents plate_setup Pipette AChE into 96-well Plate prep_reagents->plate_setup add_inhibitor Add Inhibitor (this compound-oxon) and Control Solvent plate_setup->add_inhibitor incubation Incubate (e.g., 15 min, 25°C) add_inhibitor->incubation add_dtnb Add DTNB Solution incubation->add_dtnb add_atch Add ATCh Solution (Initiate Reaction) add_dtnb->add_atch measure_abs Measure Absorbance at 412 nm (Kinetic Read) add_atch->measure_abs data_analysis Data Analysis (Calculate Reaction Rates, % Inhibition, IC₅₀) measure_abs->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining AChE inhibition using the Ellman method.

Mechanisms of Insect Resistance to this compound

The widespread use of this compound has led to the evolution of resistance in many insect populations. Understanding these resistance mechanisms is crucial for the development of effective resistance management strategies and novel insecticides. The primary mechanisms of resistance to this compound in insects include:

  • Target-Site Insensitivity: Mutations in the gene encoding acetylcholinesterase can alter the structure of the enzyme's active site, reducing its affinity for this compound-oxon.[16] This makes the enzyme less sensitive to inhibition, allowing the insect to survive exposure to the insecticide.

  • Metabolic Resistance: Insects can evolve enhanced metabolic detoxification pathways. This can involve:

    • Increased activity of cytochrome P450 monooxygenases: These enzymes can metabolize this compound to less toxic compounds or, in some cases, may be involved in the detoxification of this compound-oxon.[16][17]

    • Elevated esterase activity: Carboxylesterases can sequester or hydrolyze this compound and this compound-oxon, preventing them from reaching their target site.[16][18]

    • Enhanced glutathione S-transferase (GST) activity: GSTs can conjugate glutathione to this compound or its metabolites, facilitating their excretion.[17]

  • Reduced Cuticular Penetration: Changes in the composition and thickness of the insect's cuticle can slow down the absorption of the insecticide, providing more time for metabolic detoxification.[17]

Conclusion

The mechanism of action of this compound on insect acetylcholinesterase is a well-defined process involving metabolic bioactivation to the potent inhibitor this compound-oxon, followed by the irreversible phosphorylation of the AChE active site. This leads to the accumulation of acetylcholine and subsequent neurotoxicity. Quantitative analysis of inhibition kinetics and standardized experimental protocols, such as the Ellman assay, are essential tools for studying the efficacy of this and other organophosphate insecticides. The emergence of resistance through target-site modification and enhanced metabolic detoxification highlights the evolutionary adaptability of insects and underscores the ongoing need for research into novel insecticide targets and resistance management strategies. This technical guide provides a foundational understanding for professionals engaged in the development of next-generation pest control solutions.

References

A Technical Guide to the Biodegradation Pathways of Chlorpyrifos in Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biodegradation of chlorpyrifos (CPF), a broad-spectrum organophosphate insecticide, in various soil environments. It details the primary metabolic pathways, the influence of soil characteristics on degradation kinetics, key microbial players, and standardized experimental protocols for studying its environmental fate.

Introduction: this compound and its Environmental Fate

This compound (O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) has been extensively used in agriculture to control a wide range of pests on crops such as cotton, maize, and fruits.[1] Its persistence in the environment is a significant concern, with a half-life in soil that can range from two weeks to over a year, depending on various conditions.[2][3] The primary and most stable degradation product of this compound is 3,5,6-trichloro-2-pyridinol (TCP), which is more water-soluble and persistent than the parent compound, posing its own environmental risks.[1][3][4] The principal mechanism for the ultimate removal of both this compound and TCP from soil is microbial biodegradation, an eco-friendly and cost-effective process driven by a diverse array of soil microorganisms.[1][5][6]

Core Biodegradation Pathway of this compound

The microbial degradation of this compound is initiated by a critical hydrolytic cleavage. This process detoxifies the parent compound and is the rate-limiting step in its complete mineralization.

  • Initial Hydrolysis: The first step involves the breaking of the phosphorus-oxygen-aryl (P-O-C) bond of the this compound molecule.[1][7] This reaction is catalyzed by specific microbial enzymes, most notably organophosphorus hydrolases (OPHs), as well as other enzymes like arylesterases and phosphatases.[1][6]

  • Formation of Metabolites: This hydrolysis yields two primary metabolites: 3,5,6-trichloro-2-pyridinol (TCP) and diethylthiophosphoric acid (DETP) . Both of these intermediate metabolites are significantly less toxic than the original this compound molecule.[1]

  • Mineralization of TCP: The complete detoxification and removal from the environment depend on the subsequent degradation of the stable TCP ring.[1][8] Microorganisms capable of this step utilize TCP as a carbon and energy source, eventually mineralizing it to carbon dioxide, water, and inorganic chlorides.[8][9]

Chlorpyrifos_Biodegradation_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_ring_cleavage Step 2: Ring Cleavage & Further Degradation CPF This compound (C9H11Cl3NO3PS) TCP 3,5,6-trichloro-2-pyridinol (TCP) (C5H2Cl3NO) CPF->TCP Organophosphorus Hydrolase (OPH) + H2O DETP Diethylthiophosphoric Acid (DETP) CPF->DETP Mineralization Complete Mineralization (CO2, H2O, Cl-, etc.) TCP->Mineralization Microbial consortium Experimental_Workflow cluster_prep Phase 1: Soil Preparation & Treatment cluster_incubation Phase 2: Incubation Study cluster_analysis Phase 3: Residue Analysis A 1. Soil Collection (0-15 cm depth) B 2. Air Drying & Sieving (2-mm mesh) A->B C 3. Soil Characterization (pH, OM, Texture) B->C D 4. Spiking with this compound (Known Concentration) C->D E 5. Incubation (Dark, 25°C, Controlled Moisture) D->E F 6. Time-course Sampling (e.g., Day 0, 7, 14, 21) E->F G 7. Solvent Extraction (e.g., Acetonitrile) F->G H 8. Extract Cleanup (SPE or LLE) G->H I 9. Quantification (GC-MS or HPLC) H->I J 10. Data Analysis (Calculate Half-life, DT50) I->J

References

The Persistence of Chlorpyrifos in Agricultural Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos, an organophosphate insecticide, has been extensively used in agriculture to control a wide range of pests.[1][2] Its efficacy is well-documented; however, its persistence in the soil environment is a subject of considerable scientific scrutiny due to potential impacts on non-target organisms and ecosystem health.[3][4] Understanding the factors that govern the half-life and degradation of this compound in agricultural soil is critical for environmental risk assessment and the development of sustainable agricultural practices. This technical guide provides an in-depth overview of this compound persistence, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its degradation pathway.

This compound Persistence and Half-Life in Soil

The persistence of this compound in soil is typically characterized by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The half-life of this compound in soil is highly variable, ranging from a few days to over a year.[4][5][6][7] This variability is attributed to a combination of factors including soil properties, climate, and application practices.[8][9]

Factors Influencing this compound Half-Life

Several key factors influence the degradation rate and, consequently, the half-life of this compound in agricultural soil:

  • Soil Type and Composition: Soil texture and organic matter content play a significant role. This compound adsorbs strongly to soil particles, particularly in soils with high organic matter, which can reduce its availability for degradation.[7][8]

  • pH: The rate of chemical hydrolysis of this compound is pH-dependent. Generally, degradation is faster in alkaline (higher pH) soils compared to acidic soils.[7][9][10]

  • Temperature: Higher soil temperatures generally accelerate the degradation of this compound, both through increased microbial activity and faster chemical reactions.[8][11][12]

  • Moisture: Soil moisture content influences microbial activity and the rate of hydrolysis. While microbial degradation is often enhanced in moist soils, excessively dry conditions can also lead to clay-catalyzed hydrolysis on soil surfaces.[11][13]

  • Microbial Activity: Biodegradation by soil microorganisms is a major pathway for this compound dissipation.[3][8] The presence of adapted microbial populations can significantly shorten its half-life.[14]

  • Application Method and Formulation: The way this compound is applied (e.g., surface broadcast vs. incorporated) and its formulation (e.g., granular vs. emulsion) can affect its persistence.[13]

Quantitative Data on this compound Half-Life

The following table summarizes the reported half-life of this compound in agricultural soil under various conditions, as cited in the scientific literature.

Soil TypepHTemperature (°C)Moisture ContentOrganic Matter (%)Half-Life (days)Reference(s)
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified20 - 120[8]
Silt LoamNot SpecifiedField ConditionsIrrigatedNot Specified~50[13]
Silt LoamNot SpecifiedField ConditionsUnirrigatedNot Specified10 - 15[13]
Not SpecifiedAcidicNot SpecifiedNot SpecifiedNot SpecifiedIncreased persistence[10]
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified7 - 120[5]
LoamNot SpecifiedNot SpecifiedAnaerobicNot Specified15[7]
ClayNot SpecifiedNot SpecifiedAnaerobicNot Specified58[7]
Sandy LoamNot Specified16 - 26GreenhouseNot Specified7.79[9]
Paddy Field SoilNot SpecifiedField ConditionsFloodedNot Specified1.21 - 1.35[15]
Not SpecifiedNot Specified58%Not SpecifiedSlower degradation[11]
Not SpecifiedNot Specified358%Not SpecifiedFaster degradation[11]

Degradation Pathway of this compound

The primary degradation pathway of this compound in soil involves the hydrolysis of the phosphate ester bond, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP).[8][16] TCP is the major metabolite and is generally more mobile and persistent in the soil than the parent compound.[17] Further degradation of TCP can occur, eventually leading to mineralization into carbon dioxide.[16]

Chlorpyrifos_Degradation This compound This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) This compound->TCP Hydrolysis DETP Diethylthiophosphoric acid This compound->DETP Hydrolysis Mineralization Mineralization (CO2) TCP->Mineralization Microbial Degradation

Caption: Degradation pathway of this compound in soil.

Experimental Protocols for Analyzing this compound Persistence

Determining the persistence and half-life of this compound in soil requires robust experimental design and analytical methodology. The following sections outline typical protocols.

Experimental Workflow

The general workflow for a soil persistence study involves soil collection, spiking with this compound, incubation under controlled conditions, periodic sampling, extraction of the analyte, and quantification using chromatographic techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing soil_collection Soil Collection & Sieving characterization Soil Characterization (pH, OM, etc.) soil_collection->characterization spiking Spiking with this compound Solution characterization->spiking incubation Incubation at Controlled Temperature & Moisture spiking->incubation sampling Periodic Sampling (e.g., 0, 7, 14, 30, 60, 90 days) incubation->sampling extraction Solvent Extraction (e.g., Acetone, Hexane) sampling->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup quantification GC-ECD/NPD or HPLC-UV/MS Analysis cleanup->quantification calculation Half-life Calculation (First-order kinetics) quantification->calculation

Caption: General experimental workflow for a this compound soil persistence study.

Detailed Methodologies

1. Soil Sample Collection and Preparation:

  • Collect topsoil (0-15 cm) from an agricultural field with no recent history of this compound application.

  • Air-dry the soil and sieve it through a 2 mm mesh to remove stones and debris.

  • Characterize the soil for key parameters: pH, organic matter content, texture (sand, silt, clay percentages), and moisture content.

2. Fortification (Spiking) of Soil Samples:

  • Prepare a stock solution of analytical grade this compound in a suitable solvent like acetone.[18]

  • Treat a known weight of soil with the this compound solution to achieve the desired initial concentration (e.g., 1-10 mg/kg).

  • Thoroughly mix the treated soil to ensure uniform distribution of the pesticide. A control group of soil treated only with the solvent should also be prepared.

3. Incubation:

  • Place the treated and control soil samples in incubation containers (e.g., glass jars).

  • Adjust the moisture content to a specific level (e.g., 60% of field capacity) and maintain it throughout the experiment.

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C).[11]

4. Sampling:

  • Collect subsamples from each replicate at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Store the samples at -20°C until extraction and analysis.

5. Extraction:

  • Weigh a subsample of the soil (e.g., 5-10 g) into a centrifuge tube.

  • Add an extraction solvent. A common solvent system is a mixture of acetone and hexane.[18]

  • Shake the mixture vigorously for a specified time (e.g., 30-60 minutes) using a mechanical shaker.

  • Centrifuge the sample to separate the soil from the solvent extract.

  • Collect the supernatant (the solvent extract). Repeat the extraction process on the soil pellet for exhaustive recovery.

  • Combine the supernatants.

6. Cleanup (if necessary):

  • The extract may contain co-extracted substances that can interfere with the analysis. A cleanup step using Solid Phase Extraction (SPE) with a C18 cartridge is often employed.[19]

  • Condition the SPE cartridge with the appropriate solvents.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with a stronger solvent.

  • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

7. Instrumental Analysis:

  • Gas Chromatography (GC): GC is a widely used technique for the analysis of this compound.[4][20]

    • Detector: An Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is commonly used for their high sensitivity and selectivity towards organophosphate pesticides.

    • Column: A capillary column such as an HP-5ms is suitable for separating this compound from other compounds.[9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for the determination of this compound.[19]

    • Detector: A UV detector set at an appropriate wavelength (e.g., 229 nm) or a mass spectrometer (MS) can be used for detection.[19]

    • Column: An ODS-C18 column is typically used.[19]

8. Data Analysis:

  • Quantify the concentration of this compound in each sample by comparing its peak area to a calibration curve prepared from analytical standards.

  • The dissipation of this compound in soil often follows first-order kinetics. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k, where k is the degradation rate constant determined from the slope of the natural log of concentration versus time plot.

Conclusion

The persistence of this compound in agricultural soil is a complex process influenced by a multitude of environmental factors. Its half-life can vary significantly, highlighting the need for site-specific risk assessments. The methodologies outlined in this guide provide a framework for researchers to conduct robust studies on the environmental fate of this compound. A thorough understanding of its persistence and degradation pathways is essential for developing strategies to mitigate potential environmental risks associated with its use in agriculture.

References

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Chlorpyrifos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and mutagenic potential of Chlorpyrifos (CPF), a widely used organophosphate insecticide.[1] The document summarizes key findings from various in vitro and in vivo studies, presents detailed experimental protocols for common genotoxicity assays, and illustrates relevant biological pathways and experimental workflows.

Data Summary: Genotoxic and Mutagenic Effects of this compound

This compound has been shown to induce DNA damage, chromosomal aberrations, and other genotoxic effects in a variety of test systems.[1][2] The following tables summarize the quantitative data from key studies.

Table 1: Comet Assay Data for this compound-Induced DNA Damage

Test SystemCPF Concentration/DoseExposure DurationKey Findings (DNA Damage)Reference
Human HeLa & HEK293 cellsSublethal concentrationsNot specifiedConcentration-dependent increase in single-strand DNA breaks.[3]
Human HeLa cellsNot specifiedNot specifiedTime-dependent increase in DNA double-strand breaks (γH2AX-positive cells).[3]
Rat Liver & Brain50 & 100 mg/kg bw (acute)1, 2, 3 daysDose-dependent increase in DNA damage.[4]
Rat Liver & Brain1.12 & 2.24 mg/kg bw (chronic)90 daysDose-dependent increase in DNA damage.[4]
Labeo rohita Blood & Gill cellsNot specifiedNot specifiedConcentration- and time-dependent increase in DNA damage; gill cells more sensitive.[1]
Swiss Albino Mice Leukocytes0.28 to 8.96 mg/kg bw24, 48, 72, 96 hoursSignificant dose-related increase in mean comet tail length at 24h, with repair observed by 96h.[5]
Bufo bufo gargarizans TadpolesSublethal concentrationsNot specifiedConcentration-dependent increase in DNA damage (Tail DNA%, Tail length, Olive tail moment) in erythrocytes and liver cells.[6]
Channa punctatus Lymphocytes & Gill cellsSublethal concentrationsUp to 14 daysHighest DNA damage observed on day 5, followed by a gradual decline.[7]
Bufo stomaticus Tadpoles155, 233, 465 µg/L24 hoursConcentration-dependent increase in DNA damage (comet tail length from 53.61 to 71.22 µm).[8]
Male Rat Blood Lymphocytes3.1 & 6.2 mg/kg bw4 weeksSignificant increase in comet tail length.[9]

Table 2: Micronucleus (MN) Test Data for this compound

Test SystemCPF Concentration/DoseExposure DurationKey Findings (Micronuclei Frequency)Reference
Human Leukocytes (in vitro)35 & 350 µg/mLNot specified~4-fold and ~5-fold increase in MN frequency, respectively.[10][11]
Bufo bufo gargarizans TadpolesSublethal concentrationsNot specifiedInduced chromosomal lesions (micronuclei) in erythrocytes.[6]
Channa punctatus Erythrocytes203.0 µg/L14 daysHighest micronucleus induction observed at this time point and concentration.[7]
Cirrhinus mrigala Blood cells0.08 mg/L14 daysHighest micronucleus induction observed at this time point and concentration.[12]
Male Rat Bone Marrow3.1 & 6.2 mg/kg bw4 weeksSignificant increase in micronucleated polychromatic erythrocytes (MN-PCE).[9]

Table 3: Chromosomal Aberration (CA) Data for this compound

Test SystemCPF Concentration/DoseExposure DurationKey Findings (Aberration Frequency)Reference
Human Leukocytes (in vitro)35 & 350 µg/mLNot specified~9-fold and ~12-fold increase in numerical chromosomal instability, respectively.[10][11]
C. gariepinus Liver cells100 ppm & 300 ppm96 hours (acute)Frequency increased from 70/1000 cells to 159/1000 cells with increasing concentration.[13]
Male Mice Bone Marrow & Spermatocytes0.5, 1, 2 mg/kg bw3 monthsSignificant increase in the frequencies of total chromosomal aberrations in both somatic and germ cells.[14]

Table 4: Ames Test Data for this compound

Test SystemCPF Concentration/DoseMetabolic Activation (S9)ResultReference
S. typhimurium TA1535, 1537, 1538, 100, 98 & E. coli WP2Not specifiedWith and withoutNegative[15]
S. typhimurium (strains JK947, JIG)0.1 - 100 µ g/plate Not specifiedNon-mutagenic[16]
S. typhimurium (five tester strains)9.75 - 156 µ g/plate Not specifiedNon-mutagenic[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. The following sections describe standard protocols for key assays.

The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[3][5]

Methodology:

  • Cell Preparation: Isolate single cells from blood, tissues, or cell culture. Ensure cell viability is high.

  • Embedding: Mix a suspension of viable cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA, creating nucleoids. This is typically done overnight at 4°C.

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with a high pH alkaline buffer (e.g., pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field. The negatively charged, damaged DNA fragments migrate from the nucleoid towards the anode, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Quantify DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.[8] At least 50-100 cells are typically scored per sample.[4]

The micronucleus test detects both chromosome loss (aneugenic events) and chromosome breakage (clastogenic events).[6][10]

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., human lymphocytes, bone marrow cells) to allow for cell division.[10] Expose the proliferating cells to various concentrations of this compound.

  • Cytokinesis Block (for cultured cells): Add Cytochalasin-B to the culture medium. This inhibits actin polymerization, preventing cytokinesis (cell division) after nuclear division. The result is binucleated cells, making it easier to identify micronuclei that formed during the preceding mitosis.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Gently resuspend the cell pellet in a hypotonic solution (e.g., KCl) to swell the cells.

  • Slide Preparation: Fix the cells and drop the cell suspension onto clean microscope slides. Allow the slides to air dry.

  • Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Using a light or fluorescence microscope, score the frequency of micronuclei in a large population of cells (typically 500-2000 binucleated cells per treatment group).[10] Micronuclei appear as small, distinct nuclei separate from the main nucleus/nuclei within the cytoplasm.

This assay evaluates the ability of a substance to induce structural or numerical changes in chromosomes.[13]

Methodology:

  • Cell Culture and Treatment: Culture actively dividing cells (e.g., human lymphocytes, Chinese Hamster Ovary cells) and expose them to this compound for a defined period.

  • Metaphase Arrest: Add a mitotic spindle inhibitor, such as colcemid or colchicine, to the culture. This arrests the cells in the metaphase stage of mitosis when chromosomes are most condensed and visible.

  • Harvesting and Hypotonic Treatment: Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm and facilitate chromosome spreading.

  • Fixation: Fix the cells using a mixture of methanol and acetic acid (e.g., Carnoy's fixative).

  • Slide Preparation: Drop the fixed cell suspension onto cold, wet microscope slides and allow them to dry.

  • Staining: Stain the chromosome preparations with a suitable dye, most commonly Giemsa.

  • Microscopic Analysis: Analyze at least 50-100 well-spread metaphases per concentration under a microscope.[11] Score for various types of structural aberrations (e.g., breaks, gaps, deletions, exchanges) and numerical aberrations (polyploidy, aneuploidy).

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for the Comet and Micronucleus assays.

CometAssayWorkflow A Cell Isolation/ Culture B Mix Cells with Low-Melt Agarose A->B C Layer on Slide B->C D Cell Lysis (High Salt + Detergent) C->D E Alkaline Unwinding (pH > 13) D->E F Electrophoresis E->F G Neutralization & Staining F->G H Fluorescence Microscopy & Scoring G->H

Caption: General workflow for the Alkaline Comet Assay.

MicronucleusAssayWorkflow A Cell Culture & CPF Treatment B Add Cytochalasin-B (Cytokinesis Block) A->B C Cell Harvesting B->C D Hypotonic Treatment C->D E Fixation D->E F Slide Preparation E->F G Staining (e.g., Giemsa) F->G H Microscopy & Scoring Binucleated Cells G->H

Caption: General workflow for the in vitro Micronucleus Assay.

Studies suggest that this compound can induce genotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis.[18][19]

CPF_Genotoxicity_Pathway CPF This compound (CPF) Exposure ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) CPF->ROS DNA_Damage DNA Damage (Single & Double Strand Breaks) ROS->DNA_Damage Oxidizes DNA bases, induces breaks MAPK MAPK Pathway Activation (JNK, ERK, p38) ROS->MAPK Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Triggers cell death pathways MAPK->Apoptosis

Caption: Proposed pathway of this compound-induced genotoxicity.

Conclusion

The evidence presented in this guide indicates that this compound possesses significant genotoxic and mutagenic potential. It can induce DNA strand breaks, micronuclei formation, and chromosomal aberrations across various in vitro and in vivo models.[3][10][13] While the Ames test for reverse mutations has generally yielded negative results, other assays consistently demonstrate its capacity to damage genetic material.[15] The primary mechanism appears to be the induction of oxidative stress, which leads to DNA damage and can trigger apoptotic pathways.[18][19] These findings underscore the importance of continued research and careful risk assessment for this compound exposure.

References

Endocrine-Disrupting Effects of Chlorpyrifos Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpyrifos (CPF), a broad-spectrum organophosphate pesticide, has been the subject of extensive research due to its potential adverse effects on human health. Beyond its well-documented neurotoxicity through acetylcholinesterase inhibition, a growing body of evidence has classified CPF as an endocrine-disrupting chemical (EDC).[1][2][3] This technical guide provides a comprehensive overview of the endocrine-disrupting effects of this compound exposure, with a focus on its impact on the hypothalamic-pituitary-gonadal (HPG) axis, thyroid hormone signaling, and steroid hormone pathways. This document synthesizes findings from in vitro, in vivo, and epidemiological studies to offer a detailed resource for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the affected signaling pathways to facilitate a deeper understanding of the mechanisms of CPF-induced endocrine disruption.

Introduction

This compound has been widely used in agriculture and for domestic pest control for decades.[1][2] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects.[1][2] However, concerns have increasingly turned to its non-cholinergic effects, particularly its ability to interfere with the endocrine system.[1][2] Endocrine disruptors are exogenous chemicals that can mimic, block, or otherwise interfere with the body's natural hormones, leading to a range of adverse health outcomes, including reproductive, developmental, and metabolic disorders.[3][4]

This guide will delve into the specific endocrine-disrupting properties of CPF, exploring its interactions with key hormonal axes and signaling pathways. The information is presented to be a valuable resource for professionals investigating the toxicological profile of CPF and developing strategies to mitigate its potential health risks.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is a critical regulatory system for reproductive function and development. CPF has been shown to disrupt this axis at multiple levels, from the hypothalamus to the gonads.

Effects on Gonadotropin-Releasing Hormone (GnRH)

In vitro studies using the immortalized hypothalamic GT1-7 cell line, which synthesizes and secretes Gonadotropin-Releasing Hormone (GnRH), have demonstrated that CPF can directly impact GnRH biosynthesis.[5] Treatment of these cells with CPF resulted in significant effects on GnRH gene transcription and mRNA levels.[5] While the exact mechanism appears to be independent of the estrogen receptor in terms of gene expression, CPF did slightly stimulate GnRH peptide levels, an effect that was blocked by an estrogen receptor antagonist, suggesting a potential role for the estrogen receptor in CPF's effects on GnRH release.[5] Furthermore, CPF has been shown to induce autophagy in GnRH neurons by suppressing the mTOR pathway, which could have implications for the functionality of the HPG axis.[6]

Impact on Gonadotropins and Sex Steroids

Animal studies have consistently demonstrated that CPF exposure can alter the circulating levels of gonadotropins and sex steroid hormones. In adult female rats, exposure to CPF led to a decrease in serum levels of luteinizing hormone (LH), estradiol, and progesterone.[7][8] Studies in male rats have also shown a reduction in serum testosterone levels and sperm counts following CPF exposure.[9][10] These alterations in hormone levels are indicative of a disruption in the normal functioning of the HPG axis.[8][11]

Quantitative Data on HPG Axis Disruption

The following table summarizes the quantitative effects of this compound on key parameters of the Hypothalamic-Pituitary-Gonadal axis from various studies.

ParameterSpecies/ModelCPF Dose/ConcentrationDuration of ExposureObserved EffectReference
Luteinizing Hormone (LH) Adult female Sprague-Dawley rats0.01 and 1 mg/kg/day100 daysDecreased serum levels[7]
Estradiol (E2) Adult female Sprague-Dawley rats0.01 and 1 mg/kg/day100 daysDecreased serum levels[7]
Progesterone (Pg) Adult female Sprague-Dawley rats0.01 and 1 mg/kg/day100 daysDecreased serum levels[7]
Testosterone Male albino ratsNot specifiedNot specifiedLowered serum levels[9]
Sperm Count Male albino ratsNot specifiedNot specifiedMarked reduction[9]
GnRH Gene Expression GT1-7 hypothalamic cell lineNot specified24 hoursSignificant effects on transcription and mRNA levels[5]
GnRH Peptide Levels GT1-7 hypothalamic cell lineNot specified24 hoursSlightly stimulated[5]

Disruption of Thyroid Hormone Signaling

The thyroid hormone system is crucial for normal growth, development, and metabolism. CPF has been identified as a potential disruptor of the thyroid axis.[12][13][14]

Effects on Thyroid Hormones

Studies in various animal models have shown that CPF exposure can lead to alterations in circulating levels of thyroid hormones. In female Wistar rats, short-term, low-dose exposure to CPF resulted in a significant increase in total triiodothyronine (T3) levels, with the highest dose also increasing free T3 levels.[13][14] Conversely, developmental exposure in CD-1 mice led to reduced serum thyroxine (T4) levels in both dams and their offspring.[15] In Xenopus laevis tadpoles, CPF was shown to disrupt thyroid hormone signaling, and early embryonic exposure led to altered brain morphology and gene expression.[12] These findings suggest that CPF can interfere with thyroid hormone homeostasis, potentially through various mechanisms including altered synthesis, transport, or metabolism.[16]

Molecular Mechanisms of Thyroid Disruption

At the molecular level, CPF has been shown to act as a partial agonist of the thyroid hormone receptor alpha (TRα) in Xenopus laevis.[17] This interaction can disrupt the normal signaling cascade initiated by thyroid hormones. Furthermore, studies have shown that CPF exposure can alter the expression of genes that are dependent on thyroid hormones for their regulation, such as klf9, cntn4, oatp1c1, and tubb2b in the brain of Xenopus laevis tadpoles.[12]

Quantitative Data on Thyroid Hormone Disruption

The following table summarizes the quantitative effects of this compound on key parameters of the thyroid hormone system from various studies.

ParameterSpecies/ModelCPF Dose/ConcentrationDuration of ExposureObserved EffectReference
Total Triiodothyronine (T3) Female Wistar rats0.01, 0.1, 1, and 10 mg/kg5 daysSignificant increase at all doses[13][14]
Free Triiodothyronine (T3) Female Wistar rats10 mg/kg5 daysSignificant increase[13][14]
Thyroxine (T4) CD-1 mice (dams)6 mg/kg/dayGestational days 15-18Decreased serum levels[15]
Thyroxine (T4) CD-1 mice (offspring)3 mg/kg/day (postnatal)Postnatal days 11-14Reduced serum levels at PND 150[15]
Thyroid-stimulating Hormone (TSH) mRNA Male miceLow doseChronicIncreased in pituitary[16]
Type 1 deiodinase (Dio1) mRNA Male miceNot specifiedChronicIncreased in liver[16]

Interaction with Steroid Hormone Receptors and Pathways

CPF and its metabolites can directly interact with steroid hormone receptors, including estrogen and androgen receptors, and modulate their activity.

Estrogenic and Anti-Androgenic Effects

In vitro studies have demonstrated that CPF can act as an agonist for the estrogen receptor α (ERα), promoting the proliferation of human breast cancer cells.[3][7][18] This estrogenic activity suggests that CPF may contribute to the development of hormone-dependent cancers.[3] Conversely, molecular docking studies have indicated that CPF and its degradation products can bind to the androgen receptor (AR), potentially acting as androgen disruptors.[9][10] This anti-androgenic activity could contribute to the observed reproductive toxicity in males.

Effects on Aromatase Activity

Aromatase (CYP19) is a key enzyme responsible for the conversion of androgens to estrogens. Some studies have investigated the effect of CPF on aromatase activity. One in vitro study using human placental microsomes found that this compound did not affect aromatase activity.[19] However, another study suggested that some pesticides, including this compound, could induce weak responses in estrogenicity assays, but did not specifically measure aromatase inhibition.[20] The potential for CPF to modulate aromatase activity warrants further investigation, as this could be another mechanism through which it disrupts the balance of sex steroid hormones.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the endocrine-disrupting effects of this compound.

In Vivo Animal Studies
  • Study of HPG Axis Disruption in Rats:

    • Animal Model: 40-day-old female Sprague-Dawley rats.[7]

    • Dosing: Oral gavage with CPF at 0.01 and 1 mg/kg/day for 100 days.[7]

    • Hormone Analysis: Serum levels of estradiol, progesterone, and luteinizing hormone were measured.[7]

    • Tissue Analysis: Mammary glands were examined for morphological changes, and the expression of progesterone receptor (PgR) and proliferating cell nuclear antigen (PCNA) was assessed in epithelial ductal cells.[7]

  • Study of Thyroid Disruption in Rats:

    • Animal Model: Female Wistar rats (n=8 per group).[14]

    • Dosing: Oral gavage with CPF at 0.01, 0.1, 1, and 10 mg/kg for 5 days.[14]

    • Hormone Analysis: Serum levels of total and free T3 and T4 were measured.[14]

    • Histopathology: Thyroid glands were collected for histopathological analysis.[14]

  • Developmental Thyroid Disruption Study in Mice:

    • Animal Model: Pregnant CD-1 mice.[15]

    • Dosing: Dams were treated with 0, 3, or 6 mg/kg/day of CPF on gestational days 15-18. Pups were treated subcutaneously with 0, 1, or 3 mg/kg/day of CPF on postnatal days 11-14.[15]

    • Hormone Analysis: Serum thyroxine (T4) was evaluated in dams and F1 mice.[15]

    • Histology: Thyroid and adrenal glands were examined for histological and histomorphometric changes.[15]

In Vitro Studies
  • GnRH Biosynthesis Study:

    • Cell Line: Immortalized hypothalamic GT1-7 cells.[5]

    • Treatment: Cells were treated with CPF for 24 hours in dose-response experiments.[5]

    • Analysis: GnRH gene expression and peptide levels were quantified. The effect of an estrogen receptor antagonist (ICI 182,780) was also investigated.[5]

  • Estrogenicity and Aromatase Activity Assays:

    • Cell Lines: MCF-7 human breast cancer cells.[20]

    • Assays: Estrogen receptor transactivation assays, cell proliferation assays, and CYP19 aromatase activity assays using human placental microsomes.[20]

    • Treatment: Cells and microsomes were treated with various pesticides, including this compound.[20]

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships disrupted by this compound exposure.

Chlorpyrifos_HPG_Axis_Disruption cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH/FSH Ovaries Ovaries Pituitary->Ovaries LH/FSH Testes->Hypothalamus Testosterone (-) Testes->Pituitary Testosterone (-) Ovaries->Hypothalamus Estrogen/Progesterone (-) Ovaries->Pituitary Estrogen/Progesterone (-) This compound This compound This compound->Hypothalamus Disrupts GnRH biosynthesis & release This compound->Pituitary Alters LH/FSH secretion This compound->Testes Decreases Testosterone production This compound->Ovaries Decreases Estrogen & Progesterone production

Caption: Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis by this compound.

Chlorpyrifos_Thyroid_Hormone_Disruption cluster_brain Brain Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Thyroid_Gland Thyroid Gland Pituitary->Thyroid_Gland TSH Peripheral_Tissues Peripheral Tissues Thyroid_Gland->Peripheral_Tissues T4, T3 Peripheral_Tissues->Hypothalamus T3 (-) Peripheral_Tissues->Pituitary T3 (-) This compound This compound This compound->Pituitary Alters TSH expression This compound->Thyroid_Gland Alters T3/T4 synthesis/release This compound->Peripheral_Tissues Acts as TRα agonist

Caption: Disruption of the Thyroid Hormone Signaling Pathway by this compound.

Chlorpyrifos_Steroid_Receptor_Interaction cluster_receptors Steroid Hormone Receptors cluster_effects Downstream Effects This compound This compound & Metabolites ER Estrogen Receptor (ERα) This compound->ER Agonistic binding AR Androgen Receptor (AR) This compound->AR Antagonistic binding Estrogenic_Effects Estrogenic Effects (e.g., cell proliferation) ER->Estrogenic_Effects Anti_Androgenic_Effects Anti-Androgenic Effects (e.g., impaired male reproduction) AR->Anti_Androgenic_Effects

Caption: Interaction of this compound with Estrogen and Androgen Receptors.

Conclusion

The evidence presented in this technical guide strongly supports the classification of this compound as an endocrine-disrupting chemical. Its ability to interfere with the hypothalamic-pituitary-gonadal axis, disrupt thyroid hormone signaling, and interact with steroid hormone receptors highlights the multifaceted nature of its endocrine toxicity. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers and drug development professionals working to understand and mitigate the risks associated with CPF exposure. Further research is warranted to fully elucidate the complex mechanisms of CPF-induced endocrine disruption and to assess its long-term health consequences in human populations. The diagrams of the affected signaling pathways offer a visual framework for understanding these complex interactions and can serve as a basis for future research and risk assessment efforts.

References

Methodological & Application

Application Note: Analysis of Chlorpyrifos Residues in Food Matrices using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture to protect a variety of crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products to ensure consumer safety.[2] Consequently, the development of reliable, efficient, and robust analytical methods for monitoring its residues is of paramount importance.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis since its introduction.[3][4] This approach significantly simplifies the sample preparation process, reducing solvent consumption and improving laboratory throughput compared to traditional multi-stage extraction methods.[4] The method generally involves a two-step process: an extraction/partitioning step using acetonitrile and salts, followed by a cleanup step known as dispersive solid-phase extraction (d-SPE).[3][5] This application note provides a detailed protocol for the analysis of this compound in various food matrices using the QuEChERS method coupled with chromatographic techniques.

Principle of the QuEChERS Method

The QuEChERS methodology is based on a streamlined sample preparation workflow that consists of two primary stages:

  • Solvent Extraction and Salting-Out Partitioning: A homogenized sample is first extracted with acetonitrile.[5] Acetonitrile is the preferred solvent due to its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of nonpolar lipids and other matrix components. Subsequently, a mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a buffering salt mixture (e.g., citrate-based), is added.[1][5][6] MgSO₄ facilitates the partitioning of water from the acetonitrile layer, while the other salts help to create the proper ionic strength for phase separation, driving the pesticides into the organic layer.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a small amount of d-SPE sorbents.[5] The most common sorbent is a primary secondary amine (PSA), which effectively removes interferences such as organic acids, sugars, and fatty acids.[4][7] Anhydrous MgSO₄ is also included to remove any remaining water. For highly pigmented matrices like spinach or apples, graphitized carbon black (GCB) may be added to remove chlorophyll and sterols, while C18 sorbent can be used for samples with high-fat content.[4][8] After vortexing and centrifugation, the purified extract is ready for final analysis by Gas Chromatography (GC) or Liquid Chromatography (LC), typically coupled with mass spectrometry (MS).[5]

Experimental Protocol

This protocol is a generalized procedure based on established AOAC and EN versions of the QuEChERS method.[5][8] Modifications may be necessary depending on the specific food matrix.

3.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC or pesticide residue grade)

  • Reagent-grade anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogenocitrate sesquihydrate

  • Dispersive SPE (d-SPE) tubes containing PSA and anhydrous MgSO₄

  • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps

  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • Automatic pipettes

3.2. Sample Preparation (Homogenization)

  • Chop or blend the food sample (e.g., fruits, vegetables, meat) to achieve a uniform consistency. For samples with high water content, cryogenic milling can be employed to prevent enzymatic degradation.[1]

  • Store the homogenized sample in a sealed container at -20°C until analysis.

3.3. Extraction Procedure

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1]

  • Add 10 mL of acetonitrile to the tube.

  • If an internal standard is used, add it at this stage.

  • Cap the tube tightly and shake it vigorously for 4 minutes using a mechanical shaker or vortex mixer.[1]

  • Add the salting-out mixture (e.g., 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate).[1]

  • Immediately cap and shake vigorously for another 4 minutes to prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 rpm for 5 minutes to achieve phase separation.[1]

3.4. Dispersive SPE (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. The d-SPE tube should contain appropriate sorbents (e.g., 150 mg anhydrous MgSO₄ and 25 mg PSA).

  • Cap the d-SPE tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge at high speed (e.g., >4000 rpm) for 5 minutes.

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. Depending on the expected concentration and the analytical instrument's sensitivity, the extract may be analyzed directly or diluted with a suitable solvent.

3.5. Instrumental Analysis The final extract can be analyzed using either LC-MS/MS or GC-MS.

  • LC-MS/MS: This is a highly effective technique for the simultaneous detection and quantification of multiple pesticide residues.[2][9] It offers excellent sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[2]

  • GC-MS or GC-ECD: Gas chromatography is also widely used, often with an Electron Capture Detector (ECD) for chlorinated compounds like this compound, or with a mass spectrometer for higher confirmation confidence.[7]

Quantitative Data Summary

The QuEChERS method has been validated for the analysis of this compound across a diverse range of food matrices. The following tables summarize the performance characteristics from various studies.

Table 1: Method Validation Parameters for this compound in Various Food Matrices.

Food Matrix Analytical Technique LOD (mg/kg) LOQ (mg/kg) Recovery (%) Reference
Chicken Meat GC-ECD 0.02 0.05 86.5 - 94.3 [7]
Apple LC-MS/MS - - 90.2 (Overall) [10][11]
Banana GC-MS/MS & LC-MS/MS - < 0.002 Good linearity and repeatability at 0.002 and 0.005 mg/kg spiking levels [1]
Maize Silage LC-MS/MS 2.76-53.61 (µg/kg)* 9.19-178.71 (µg/kg)* 93.7 - 109.2 [12]
Wheat UPLC-QTOF/MS S/N Ratio of 3 S/N Ratio of 10 Good recovery at spiking levels of 0.02 to 0.5 mg/kg [13]

*Range for multiple insecticides including this compound.

Experimental Workflow Visualization

The logical flow of the QuEChERS protocol for this compound analysis is depicted in the following diagram.

QuEChERS_Workflow QuEChERS Workflow for this compound Analysis cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction & Partitioning cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Final Analysis Sample_Homogenization Homogenize 10g of Food Sample in 50mL Centrifuge Tube Add_Solvent Add 10mL Acetonitrile Sample_Homogenization->Add_Solvent Shake1 Shake Vigorously (4 min) Add_Solvent->Shake1 Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate) Shake1->Add_Salts Shake2 Shake Vigorously (4 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL of Acetonitrile Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant dSPE_Tube d-SPE Tube contains: 150mg MgSO4 + 25mg PSA Transfer_Supernatant->dSPE_Tube Vortex_dSPE Vortex (1 min) Transfer_Supernatant->Vortex_dSPE Centrifuge2 Centrifuge (5 min) Vortex_dSPE->Centrifuge2 Final_Analysis Collect Supernatant for GC-MS/MS or LC-MS/MS Analysis Centrifuge2->Final_Analysis

Caption: Workflow of the QuEChERS method for pesticide residue analysis.

References

Application Note: Quantification of Chlorpyrifos using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpyrifos is a widely utilized organophosphate insecticide for the control of agricultural pests.[1][2] Its potential toxicity and persistence in the environment and food products necessitate sensitive and reliable analytical methods for its quantification.[2] This application note provides a detailed protocol for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique for this purpose.[1][3] The methodology described herein covers sample preparation, instrument parameters, and data analysis, and is intended to guide researchers in establishing a validated method for this compound residue analysis.

Introduction

This compound [O, O‑diethyl‑O‑(3,5,6‑trichloro‑2‑pyridinyl) phosphorothioate] is an organophosphorus pesticide extensively used in agriculture to protect a wide range of crops.[4] Due to its potential for adverse health effects in humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it highly suitable for the trace-level quantification of pesticides like this compound.[3][4] This document outlines a comprehensive GC-MS protocol for the determination of this compound, including sample extraction and cleanup, chromatographic separation, and mass spectrometric detection.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract this compound while minimizing matrix interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for various food matrices.[5]

a) For Vegetable and Fruit Matrices (QuEChERS Method): [5]

  • Homogenization: Weigh 10-15 g of a representative sample and homogenize it.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18). The choice of sorbent may vary based on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis. An internal standard may be added at this stage.

b) For Blood Samples: [4]

  • Extraction:

    • To 1 mL of blood sample in a centrifuge tube, add an internal standard (e.g., parathion).[4]

    • Add a mixture of hexane and acetonitrile.[4]

    • Vortex for 1-2 minutes.

    • Centrifuge to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or hexane) for GC-MS injection.[4]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for this compound analysis. These may need to be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3][6]
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/min.[6]
Injection ModeSplitless, 1 µL injection volume.[4]
Injector Temperature250-270 °C.[7]
Oven Temperature ProgramInitial temperature of 60-100°C, hold for 1-2 min, ramp at 15-25°C/min to 280-300°C, hold for 5-10 min.[6][7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[6]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan. SIM mode is recommended for higher sensitivity and selectivity in quantitative analysis.[3]
Monitored Ions (m/z)Quantifier Ion: 314. Qualifier Ions: 197, 258, 286.
Transfer Line Temp280-300 °C.
Ion Source Temp230-250 °C.
Calibration

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or acetone) at concentrations ranging from the limit of quantification (LOQ) to a level that brackets the expected sample concentrations.[3] Matrix-matched calibration standards are recommended to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC-MS quantification of this compound from various studies.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.002 - 0.011 mg/kgBlood, Vegetables[2][4]
Limit of Quantification (LOQ) 0.01 - 0.0518 mg/kgBlood, Vegetables[2][4][5]
Linearity (R²) > 0.99Blood, Vegetables[4][8]
Recovery (%) 85 - 110%Blood, Vegetables[4][8]
Precision (RSD %) < 15%Blood, Vegetables[4][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Vegetables, Blood) Homogenize Homogenization (for solid matrices) Sample->Homogenize Extract Solvent Extraction (e.g., Acetonitrile, Hexane) Homogenize->Extract Cleanup Cleanup (d-SPE or LLE) Extract->Cleanup GCMS GC-MS Injection and Analysis Cleanup->GCMS Final Extract Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Reporting Results Quant->Report

Caption: Experimental workflow for this compound quantification by GC-MS.

gcms_principle cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Separation based on boiling point & polarity IonSource Ion Source (Ionization) Column->IonSource Eluted Analytes MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Fragment Ions Detector Detector (Detection) MassAnalyzer->Detector Selected Ions (m/z) Signal Signal Processing & Data Output Detector->Signal Sample->Injector Sample Injection

Caption: Principle of GC-MS analysis for this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various matrices. Proper sample preparation is crucial for accurate results, and the QuEChERS method is highlighted as a versatile technique for food samples. Method validation, including the determination of LOD, LOQ, linearity, accuracy, and precision, is essential for ensuring the quality and reliability of the data. The provided instrumental parameters can serve as a starting point for method development and can be optimized to meet specific analytical requirements. This protocol is intended to assist researchers and scientists in the routine monitoring of this compound residues, contributing to food safety and environmental protection.

References

Application Note & Protocol: Determination of Chlorpyrifos and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture. Due to its potential neurotoxicity and adverse environmental effects, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for this compound and its principal metabolites in various food and environmental matrices. The primary metabolites of concern include this compound-oxon, which is a more potent acetylcholinesterase inhibitor, and 3,5,6-trichloro-2-pyridinol (TCPy), a key indicator of exposure. Other metabolites like diethylphosphate (DEP) and diethylthiophosphate (DETP) are also monitored.

This document provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is adaptable for various matrices, including fruits, vegetables, and grains.

Principle

The method is based on the extraction of this compound and its metabolites from the sample matrix, followed by cleanup and analysis using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. The analytes are separated chromatographically and then detected with high selectivity and sensitivity using Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a matrix-matched calibration curve.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquohydrate.

  • Standards: Certified reference standards of this compound, this compound-oxon, TCPy, DEP, and DETP.

  • Internal Standards (IS): Stable isotope-labeled internal standards such as this compound-D10 are recommended for improved accuracy and precision.[1]

  • SPE Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) for dispersive solid-phase extraction (d-SPE) cleanup.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2]

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, add an appropriate amount of water to rehydrate before homogenization.

  • Extraction:

    • Add 10 mL of acetonitrile (1% acetic acid can be added for better recovery of some metabolites).[3]

    • Add the internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix. A common combination for many fruits and vegetables is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For pigmented samples, GCB can be added, but it may retain some planar pesticides.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 - 10 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative switching or separate injections. This compound and its oxon metabolite are typically analyzed in positive mode, while TCPy, DEP, and DETP are often analyzed in negative mode.[5][6]
Ion Source Temp. 150 °C[7]
Desolvation Temp. 550 °C[8]
Capillary Voltage Optimized for each instrument, typically 1.0 - 3.5 kV.[8]
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions for this compound and its Metabolites

This table provides example MRM transitions. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
This compound 350.0198.020Positive
350.097.035Positive
This compound-oxon 334.0278.015Positive
334.0109.025Positive
TCPy 196.0160.020Negative
196.035.040Negative
DEP 153.079.010Negative
153.097.05Negative
DETP 169.097.010Negative
169.0125.05Negative
This compound-D10 (IS) 360.0208.020Positive

Table 2: Method Validation Summary

The following table summarizes typical performance characteristics of the LC-MS/MS method for the analysis of this compound and its metabolites in various matrices.

ParameterThis compoundThis compound-oxonTCPyReference(s)
Linearity (R²) >0.99>0.99>0.99[9][10]
LOD (µg/kg) 0.17 - 2.76--[3][10]
LOQ (µg/kg) 0.5 - 9.19--[3][10]
Recovery (%) 72.85 - 109.2--[3][10]
Precision (RSD %) < 15< 15< 15[3][10]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 10g sample + 10mL ACN Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Acetonitrile Layer Centrifuge2 Centrifugation Cleanup->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS System Filter->LCMS Vial for Analysis Data Data Acquisition (MRM) LCMS->Data Processing Peak Integration & Quantification Data->Processing Report Final Report Processing->Report

Caption: Experimental workflow from sample preparation to data analysis.

This compound Metabolism Pathway

G This compound This compound Oxon This compound-oxon This compound->Oxon Oxidative Desulfuration TCPy 3,5,6-trichloro-2-pyridinol (TCPy) This compound->TCPy Hydrolysis DETP Diethylthiophosphate (DETP) This compound->DETP Hydrolysis Oxon->TCPy Hydrolysis DEP Diethylphosphate (DEP) Oxon->DEP Hydrolysis

References

Application Notes and Protocols for Chlorpyrifos Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of biological tissues for the analysis of chlorpyrifos, a widely used organophosphate insecticide. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and forensic toxicology. The primary techniques covered are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for fatty matrices.

Overview of Analytical Techniques

The accurate quantification of this compound in biological tissues is crucial for toxicological assessment and understanding its metabolic fate. The choice of sample preparation technique is critical and depends on the tissue matrix, the concentration of the analyte, and the analytical instrument used for detection, commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

  • Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases. It is a robust technique for a variety of biological samples, including blood, urine, and homogenized tissues.[3][4]

  • Solid-Phase Extraction (SPE) is a sample cleanup and concentration technique that separates components of a mixture based on their physical and chemical properties. It is often used after an initial extraction to remove interfering substances from the sample matrix.[1][5]

  • QuEChERS is a streamlined and efficient method that combines extraction and cleanup in a few simple steps. Originally developed for pesticide analysis in fruits and vegetables, it has been adapted for complex matrices like fatty tissues.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative performance data for various sample preparation techniques for this compound analysis in different biological tissues.

Biological MatrixSample Preparation MethodAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Human BloodLiquid-Liquid ExtractionGC-MS0.002 µg/mL0.01 µg/mLNot Specified[3]
Human UrineDispersive Solid-Phase Extraction & Dispersive Liquid-Liquid MicroextractionHPLC0.9 - 1.8 µg/L5 µg/L95.1 - 101.3[8]
Rat Adipose TissueQuEChERSNot SpecifiedNot Specified0.05 - 0.5 mg/kg75 - 93[9]
Chicken MeatQuEChERSGC-ECD0.02 µg/g0.05 µg/g86.52 - 94.25[7]
Anuran Liver TissueMini-QuEChERSHPLC-DADNot SpecifiedNot Specified91 - 110[10][11]
Zebrafish Liver TissueHomogenization & SPEHPLC0.11 ng/gNot Specified95[12]
Vegetable SamplesSolvent ExtractionGC-MS0.011 mg/kg0.034 mg/kgNot Specified[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Blood Samples

This protocol is adapted from a method for the determination of this compound in human blood by GC-MS.[3]

Materials:

  • Whole blood sample

  • Hexane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Parathion)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • GC-MS system

Procedure:

  • Pipette 1 mL of the blood sample into a 15 mL centrifuge tube.

  • Add a known amount of internal standard (e.g., parathion).[3]

  • Add 5 mL of a mixed solvent of hexane and acetonitrile.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

LLE_Blood_Workflow A 1. Sample Collection (1 mL Blood) B 2. Add Internal Standard & Extraction Solvent (Hexane/Acetonitrile) A->B C 3. Vortex (2 min) B->C D 4. Centrifuge (4000 rpm, 10 min) C->D E 5. Collect Organic Layer D->E F 6. Evaporate to Dryness (Nitrogen Stream) E->F G 7. Reconstitute in Solvent F->G H 8. GC-MS Analysis G->H

Liquid-Liquid Extraction Workflow for Blood Samples.
Protocol 2: Modified QuEChERS for Fatty Tissues (e.g., Adipose, Liver)

This protocol is a miniaturized adaptation of the QuEChERS method, suitable for small amounts of fatty biological tissues.[6][10][14]

Materials:

  • Tissue sample (e.g., adipose, liver) (250-500 mg)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Acetonitrile (HPLC grade)

  • Hexane (optional, for high-fat samples)

  • Dispersive SPE sorbents (e.g., PSA, C18)

  • Centrifuge tubes (2 mL and 15 mL)

  • Vortex mixer

  • High-speed centrifuge

  • Analytical instrument (GC-MS or LC-MS/MS)

Procedure:

  • Weigh 250-500 mg of the homogenized tissue sample into a 2 mL centrifuge tube.[10][14]

  • Add 400 mg of anhydrous MgSO₄ to dehydrate the sample.[14]

  • Add 1.4 mL of acetonitrile and 200 µL of hexane.[14]

  • Vortex vigorously for 5 minutes.

  • For very fatty samples, place the tube in a freezer at -20°C for 30 minutes to precipitate lipids.[14]

  • Centrifuge at 5000 rpm for 20 minutes.[14]

  • Transfer the supernatant (acetonitrile layer) to a new 2 mL tube containing a mixture of dispersive SPE sorbents (e.g., 100 mg MgSO₄, 50 mg PSA, and 50 mg C18).[14]

  • Vortex for 1 minute to facilitate the cleanup process.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

QuEChERS_Fatty_Tissue_Workflow A 1. Sample Homogenization (250-500 mg Tissue) B 2. Add MgSO4, Acetonitrile, & Hexane A->B C 3. Vortex (5 min) B->C D 4. Freeze (optional) (-20°C, 30 min) C->D E 5. Centrifuge (5000 rpm, 20 min) D->E F 6. Transfer Supernatant to Dispersive SPE Tube E->F G 7. Vortex (1 min) F->G H 8. Centrifuge (10,000 rpm, 5 min) G->H I 9. Collect Supernatant for Analysis H->I J 10. GC/LC-MS Analysis I->J SPE_Urine_Workflow cluster_DSPE Dispersive Solid-Phase Extraction (DSPE) cluster_DLLME Dispersive Liquid-Liquid Microextraction (DLLME) A 1. Urine Sample + DSPE Sorbent B 2. Vortex & Centrifuge A->B C 3. Discard Supernatant B->C D 4. Elute with Solvent C->D E 5. Collect Eluate D->E F 6. Inject Disperser/Extraction Solvent Mixture into Eluate E->F G 7. Centrifuge (4000 rpm, 5 min) F->G H 8. Collect Sedimented Phase G->H I 9. HPLC Analysis H->I

References

Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) Analysis of Volatile Chlorpyrifos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos is a widely utilized organophosphate insecticide in agricultural and residential settings. Due to its potential toxicity, rapid and sensitive methods for its detection in various matrices are crucial. Headspace Solid-Phase Microextraction (HS-SPME) offers a simple, solvent-free, and efficient sample preparation technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This method, coupled with Gas Chromatography (GC), provides a robust analytical tool for researchers and professionals in environmental monitoring, food safety, and toxicology. The headspace approach is particularly advantageous for complex matrices such as biological samples, as it minimizes matrix effects and prolongs the lifespan of the SPME fiber.[1][3]

Principle of HS-SPME

HS-SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[3] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the HS-SPME analysis of this compound.

HS-SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Food) Homogenize Homogenization/ Dilution Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Spike Spiking (Optional) (Internal Standard/Surrogate) Vial->Spike Adjust pH and Salt Adjustment Spike->Adjust Incubate Incubation/ Equilibration Adjust->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Extract Extraction (Adsorption) Expose->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Injector Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Detection (e.g., MS, ECD) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for this compound analysis using HS-SPME-GC.

Detailed Protocols

This section provides detailed protocols for the HS-SPME analysis of this compound in various matrices, based on optimized conditions reported in the literature.

Protocol 1: Analysis of this compound in Water and Urine Samples

This protocol is adapted from methodologies optimized for biological and aqueous samples.[1]

Materials:

  • SPME fiber: 100 µm Polydimethylsiloxane (PDMS) is a commonly used and effective fiber.[1][4][5][6]

  • Headspace vials: 20 mL amber glass vials with PTFE/silicone septa.[5]

  • Gas Chromatograph with an appropriate detector (e.g., Electron Capture Detector (ECD) or Mass Spectrometer (MS)).[1][4][6]

  • Heating block or water bath.

  • Magnetic stirrer and stir bars.

  • Sodium Chloride (NaCl).

  • Hydrochloric Acid (HCl) for pH adjustment.

  • This compound standard solution.

Procedure:

  • Sample Preparation:

    • Place 3 mL of the water or urine sample into a 20 mL headspace vial.[1]

    • For urine samples, adjust the pH to 2 using HCl.[1]

    • Add 0.3 g of NaCl to the vial to enhance the extraction efficiency by increasing the ionic strength of the solution.[1]

    • Add a small magnetic stir bar to the vial.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to 80°C.[1][4][6][7]

    • Allow the sample to equilibrate for a few minutes with stirring at 400 rpm.[1]

    • Manually or automatically expose the 100 µm PDMS fiber to the headspace above the sample.

    • Extract for 30 minutes with continuous heating and stirring.[1]

    • After extraction, retract the fiber into the needle.

  • GC Analysis:

    • Immediately insert the SPME needle into the heated injection port of the GC.

    • Desorb the analytes from the fiber at a temperature of 250°C to 270°C for 5-7 minutes.[5][8]

    • Start the GC run for the separation and detection of this compound.

Protocol 2: Analysis of this compound in Fruit Samples (e.g., Apples)

This protocol is based on methods developed for the analysis of pesticide residues in fruit matrices.[5]

Materials:

  • SPME fiber: 100 µm Polydimethylsiloxane (PDMS).[5] Other fibers like Polyacrylate (PA) and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) can also be tested for optimal performance.[5][8]

  • Headspace vials: 20 mL amber glass vials with PTFE/silicone septa.[5]

  • Gas Chromatograph with Mass Spectrometer (GC-MS).[5]

  • Ultrasonic bath.

  • Homogenizer.

  • Sodium Chloride (NaCl).

  • Distilled water.

  • This compound standard solution.

Procedure:

  • Sample Preparation:

    • Homogenize a representative portion of the fruit sample.

    • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.[5]

    • Add 5 mL of distilled water containing 10% NaCl.[5]

    • Sonicate the mixture for 10 minutes to ensure thorough mixing and release of volatile compounds.[5]

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to 60°C.[5]

    • Expose the 100 µm PDMS fiber to the headspace.

    • Extract for 30 minutes.[5]

    • After extraction, retract the fiber.

  • GC-MS Analysis:

    • Insert the SPME needle into the GC injector port.

    • Desorb at 270°C for 7 minutes.[5]

    • Initiate the GC-MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the HS-SPME analysis of this compound from various studies.

Table 1: Optimized HS-SPME Parameters for this compound Analysis

ParameterWater/Urine Samples[1]Fruit Samples[5]Aqueous Medium[4][6]
SPME Fiber 100 µm PDMS100 µm PDMS100 µm PDMS
Extraction Temp. 80°C60°C80°C
Extraction Time 30 min30 minNot specified, but equilibrium considered
Sample Volume 3 mL5 g sample + 5 mL waterNot specified
pH 2Not specifiedNot specified
Salt Addition 0.3 g NaCl10% NaCl in waterNot specified
Stirring Rate 400 rpmNot specifiedNot specified
Desorption Temp. Not specified270°CNot specified
Desorption Time 5 min7 minNot specified

Table 2: Method Validation Data for this compound Analysis

ParameterWater/Urine Samples[1]Fruit Samples (Apples)[5]Aqueous Medium[4][7]Cherry Samples (DI-SPME)[8]
Linear Range 1 - 250 ng/mL5 - 500 µg/kg0.05 - 25 ng/mLNot specified, R² > 0.9886
LOD 0.53 ng/mL2.23 - 11.11 µg/kgNot specified0.03 µg/L
LOQ Not specified6.71 - 14.56 µg/kgNot specified0.1 µg/L
Recovery 83.06% - 99.8%99.82% (Green Apple), 101.6% (Red Apple)Not specified93% - 98%
RSD < 11%0.89% (Green Apple), 1.00% (Red Apple)< 15%< 10%

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, DI-SPME: Direct Immersion Solid Phase Microextraction

Logical Relationships in Method Optimization

The optimization of HS-SPME parameters is a critical step to achieve high sensitivity and accuracy. The following diagram illustrates the interplay between different experimental factors.

HS-SPME Optimization Logic cluster_params Key Optimization Parameters cluster_outputs Desired Outcomes Temp Extraction Temperature Efficiency Higher Extraction Efficiency Temp->Efficiency Affects volatility Time Extraction Time Time->Efficiency Affects equilibrium Fiber Fiber Coating Fiber->Efficiency Analyte affinity pH Sample pH pH->Efficiency Affects analyte form Salt Salt Addition Salt->Efficiency Salting-out effect Stirring Stirring Rate Stirring->Efficiency Mass transfer rate Sensitivity Increased Sensitivity Accuracy Improved Accuracy Precision Better Precision Efficiency->Sensitivity Efficiency->Accuracy Efficiency->Precision

Caption: Interrelationship of parameters in HS-SPME method optimization.

Conclusion

HS-SPME coupled with GC is a powerful technique for the determination of volatile this compound residues in a variety of matrices. The methods are sensitive, require minimal sample preparation, and are environmentally friendly due to the absence of organic solvents.[1] The provided protocols and data serve as a valuable resource for researchers and scientists to develop and validate their own analytical methods for this compound monitoring. The successful application of this technique is highly dependent on the careful optimization of extraction parameters to achieve the desired analytical performance.

References

Application Note: Rapid Analysis of Chlorpyrifos in Biobeds using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and rapid method for the quantitative analysis of Chlorpyrifos and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), in biobed matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Biobeds are crucial for the bioremediation of pesticide waste on farms, and monitoring the degradation of pesticides like this compound is essential to ensure their efficacy and prevent environmental contamination.[1][2] The described method, employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, offers high sensitivity, selectivity, and throughput, making it ideal for routine monitoring.

Introduction

This compound is a widely used organophosphate insecticide in agriculture.[3] Biobeds, which are biomixtures of soil, peat, and straw, are designed to facilitate the microbial degradation of pesticides from sources like sprayer rinsate.[1][2] Monitoring the concentration of this compound and its degradation products within these systems is critical to evaluate their performance.[1] UPLC-MS/MS offers significant advantages for this analysis, including high sensitivity, specificity, and the ability to handle complex matrices with minimal sample cleanup.[4][5] This note provides a comprehensive protocol for researchers and scientists involved in environmental monitoring and pesticide management.

Experimental

Sample Preparation (Modified QuEChERS)

A quick and efficient extraction method is crucial for the timely analysis of biobed samples. The following protocol is adapted from established methods for pesticide residue analysis in complex matrices.[6][7]

  • Homogenization: Homogenize the biobed sample to ensure uniformity. For samples with high moisture content, grinding with dry ice can improve homogeneity and prevent pesticide degradation.[8]

  • Extraction:

    • Weigh 5 g of the homogenized biobed sample into a 50 mL centrifuge tube.

    • Add 10 mL of a mixture of acetone, phosphoric acid, and water (98:1:1 v/v/v).[2][6][7]

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and GCB) to remove interfering matrix components.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take a 125 µL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.[6][7]

    • Reconstitute the residue in 5 mL of methanol acidified with 0.1% acetic acid.[6][7]

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of this compound and TCP.

  • Instrumentation: ACQUITY UPLC coupled to a XEVO TQ-S tandem MS from Waters or equivalent.[6]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm particle size).[6]

    • Column Temperature: 40 °C.[6]

    • Mobile Phase A: 0.3 g/L ammonium formate in water.[6]

    • Mobile Phase B: Methanol.[6]

    • Flow Rate: 0.45 mL/min.[6]

    • Injection Volume: 5 µL.[9]

    • Gradient Elution: A linear gradient from 90% A to 0% A over 7.75 minutes, held for 0.75 minutes, then returned to initial conditions.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6][9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 120 °C.[9]

    • Desolvation Temperature: 550 °C.[9]

    • Capillary Voltage: 1.0 kV.[9]

    • MRM Transitions: Specific precursor and product ions for this compound and TCP are monitored for quantification and confirmation.

Quantitative Data Summary

The following tables summarize the performance characteristics of the UPLC-MS/MS method for this compound analysis.

Table 1: UPLC-MS/MS Method Performance

ParameterThis compoundTCP (Metabolite)Reference
Limit of Detection (LOD) 0.38 - 0.85 µg/kg2.90 - 4.50 µg/kg[9]
Limit of Quantification (LOQ) 1.30 - 2.70 µg/kg11.00 - 14.00 µg/kg[9]
Validated LOQ in Biobed 2 mg/kgNot Specified[6][7]

Table 2: Recovery and Precision in Biobed Matrix

Spiked Concentration (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
296 - 115< 20[6][7]
1096 - 115< 20[6][7]
5096 - 115< 20[6][7]

Table 3: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantification) (m/z)Product Ion (Confirmation) (m/z)Reference
This compound 350.197.0197.9[6]

Experimental Workflow Diagram

Chlorpyrifos_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_output Results Homogenization 1. Biobed Sample Homogenization Extraction 2. QuEChERS Extraction (Acetone, H3PO4, H2O) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Evaporation 6. Evaporation & Reconstitution Centrifugation2->Evaporation Filtration 7. Filtration Evaporation->Filtration UPLC_MSMS 8. UPLC-MS/MS Injection Filtration->UPLC_MSMS Data_Processing 9. Data Acquisition & Processing UPLC_MSMS->Data_Processing Quantification 10. Quantification of This compound & TCP Data_Processing->Quantification

References

Troubleshooting & Optimization

Troubleshooting Chlorpyrifos analysis by gas chromatography with electron capture detector

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Chlorpyrifos using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address common issues encountered during this compound analysis. Each section presents a specific problem, its potential causes, and recommended solutions in a clear question-and-answer format.

Problem 1: Poor Peak Shape - Tailing Peaks

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue in GC analysis and can lead to inaccurate integration and quantification.[1][2][3] The primary causes for peak tailing in this compound analysis are often related to active sites in the GC system or issues with the column.

Potential Causes & Solutions:

  • Active Sites in the Inlet Liner: The glass inlet liner can develop active sites (silanol groups) that interact with the polar components of the this compound molecule, causing tailing.[2][4]

    • Solution: Deactivate the liner by silylation or replace it with a new, deactivated liner. Regularly replacing the liner is good practice, especially when analyzing complex matrices.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.[1][4]

    • Solution: Cut 10-15 cm from the front of the column. If tailing persists, the column may need to be replaced.

  • Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can create dead volumes, leading to peak tailing.[3]

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially at high temperatures, exposing active sites.

    • Solution: If other troubleshooting steps fail, the column may have reached the end of its lifespan and will need to be replaced.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed liner Check Inlet Liner start->liner First Step column_cut Cut Column Inlet liner->column_cut If Tailing Persists end Problem Resolved liner->end If Resolved column_install Check Column Installation column_cut->column_install If Tailing Persists column_cut->end If Resolved replace_column Replace Column column_install->replace_column If Tailing Persists column_install->end If Resolved replace_column->end

Caption: A logical workflow for troubleshooting peak tailing issues.

Problem 2: Low Sensitivity or Poor Recovery

Q: I am experiencing low sensitivity for my this compound standard or poor recovery from my samples. What should I investigate?

A: Low sensitivity or recovery can stem from various factors, from sample preparation to instrument settings.[5] A systematic approach is key to identifying the root cause.

Potential Causes & Solutions:

  • Sample Preparation Issues: Inefficient extraction or losses during cleanup are common causes of low recovery.[6]

    • Solution: Review your extraction and cleanup protocol. Ensure correct solvent volumes, pH, and mixing times are used. For complex matrices, consider optimizing the cleanup step to remove interfering compounds without losing the analyte. The QuEChERS method is a widely used effective method for pesticide residue analysis.[7][8]

  • Injector Problems: A leaking syringe, incorrect injection volume, or a plugged or dirty inlet liner can all lead to a smaller amount of analyte reaching the column.[5]

    • Solution: Inspect the syringe for leaks and ensure it is drawing the correct volume. Clean or replace the inlet liner and septum.

  • Inlet Temperature Too Low or Too High: If the inlet temperature is too low, this compound may not volatilize efficiently. If it is too high, thermal degradation can occur.[9]

    • Solution: A typical starting point for the injector temperature is 250°C.[10] You may need to optimize this temperature for your specific method.

  • Detector Issues: A contaminated or failing Electron Capture Detector (ECD) will result in a decreased signal.

    • Solution: Clean the detector according to the manufacturer's instructions. If cleaning does not improve the signal, the radioactive source may be nearing the end of its life and require replacement by a qualified technician.

  • Carrier Gas Flow Rate: An incorrect flow rate can affect the efficiency of the separation and the sensitivity of the detector.

    • Solution: Verify the carrier gas flow rate is set correctly for your column dimensions and method. A typical flow rate is around 1 mL/min.[11]

Quantitative Data Summary for Method Validation:

ParameterTypical ValueReference
Limit of Detection (LOD)0.005 - 0.1 mg/kg[7][11]
Limit of Quantification (LOQ)0.02 - 0.4 mg/kg[7][11]
Recovery77.7% - >90%[7][11]

Problem 3: Matrix Effects

Q: I suspect matrix effects are impacting my results. How can I identify and mitigate them?

A: Matrix effects, either signal enhancement or suppression, are a significant challenge in GC analysis, especially with complex samples like food or environmental extracts.[12][13] These effects occur when co-extracted matrix components interfere with the analysis of the target analyte.

Identifying Matrix Effects:

The most common way to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (from a blank sample).

  • Signal Enhancement: The slope of the matrix-matched calibration curve will be steeper than the solvent-based curve. This is often due to matrix components coating active sites in the inlet, preventing the analyte from degrading or adsorbing.[12]

  • Signal Suppression: The slope of the matrix-matched calibration curve will be shallower than the solvent-based curve. This can be caused by co-eluting matrix components that compete with the analyte for the detector's response.

Strategies to Mitigate Matrix Effects:

  • Matrix-Matched Standards: This is the most common and effective way to compensate for matrix effects.[11] Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.

  • Improved Sample Cleanup: A more rigorous cleanup procedure can remove many of the interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) can be employed.[14]

  • Use of an Internal Standard: An internal standard that is chemically similar to this compound and behaves similarly in the GC system can help to correct for variations in injection volume and matrix effects.

Decision Tree for Addressing Matrix Effects:

start Suspected Matrix Effects compare_curves Compare Solvent vs. Matrix-Matched Calibration Curves start->compare_curves no_effect No Significant Difference (Proceed with Solvent Calibration) compare_curves->no_effect effect Significant Difference Observed (Matrix Effect Confirmed) compare_curves->effect end Accurate Quantification no_effect->end mitigation Implement Mitigation Strategy effect->mitigation matrix_matched Use Matrix-Matched Standards mitigation->matrix_matched cleanup Improve Sample Cleanup mitigation->cleanup internal_std Use Internal Standard mitigation->internal_std matrix_matched->end cleanup->end internal_std->end

Caption: A decision-making diagram for managing matrix effects.

Experimental Protocols

Standard Preparation for this compound Analysis:

A stock solution of this compound is typically prepared in a high-purity solvent such as acetonitrile or n-hexane.[7] Working standards are then prepared by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples. For quantitative analysis, it is recommended to inject standards and obtain chromatograms to determine the peak area and retention time.[7]

Typical GC-ECD Parameters for this compound Analysis:

The following table summarizes typical instrumental parameters for the analysis of this compound. These should be considered as a starting point and may require optimization for your specific instrument and application.

ParameterTypical SettingReference
Column HP-5MS (30m x 0.25mm, 0.25µm) or equivalent[10][11]
Injector Temperature 250°C - 280°C[10][11]
Oven Program Initial: 110-120°C, Ramp: 5-10°C/min to 200-275°C, Hold: 15 min[10][11]
Detector Temperature 300°C[10][11]
Carrier Gas Helium or Nitrogen[10][11]
Carrier Gas Flow ~1 mL/min[11]
Injection Volume 1 µL[11]
Injection Mode Splitless[10]

Sample Extraction (QuEChERS Method - Example):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for extracting pesticide residues from various matrices.[7][15]

  • Homogenization: A representative sample (e.g., 10-15g of a food product) is homogenized.

  • Extraction: The homogenized sample is shaken vigorously with acetonitrile.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid layers.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifugation and Analysis: The sample is centrifuged again, and the final extract is collected for GC-ECD analysis.

References

Overcoming matrix effects in Chlorpyrifos LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Chlorpyrifos.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy and precision of quantification.[1][2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of an analyte in a post-extraction spiked sample (matrix extract spiked with the analyte) to the peak area of the analyte in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard - 1) * 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Q3: What are the most common strategies to overcome matrix effects for this compound analysis?

A3: The most effective strategies involve a combination of:

  • Effective Sample Preparation: To remove interfering matrix components.[4][5]

  • Chromatographic Separation: To resolve this compound from co-eluting matrix components.[4][6]

  • Calibration Strategies: To compensate for unavoidable matrix effects.[4][7]

  • Use of Internal Standards: To correct for signal variability.[4][8]

Troubleshooting Guide

Issue 1: Poor recovery and significant ion suppression for this compound.

This is a common issue, particularly in complex matrices like fatty foods, pigmented plants, or soil.[7][9]

Troubleshooting Workflow:

start Start: Poor Recovery/ Ion Suppression sample_prep Review Sample Preparation start->sample_prep quechers Implement/Optimize QuEChERS Protocol sample_prep->quechers Initial Step cleanup Add/Optimize d-SPE Cleanup Step quechers->cleanup If suppression persists calibration Evaluate Calibration Strategy cleanup->calibration matrix_matched Use Matrix-Matched Calibration calibration->matrix_matched Primary Solution istd Incorporate Stable Isotope-Labeled ISTD matrix_matched->istd For Best Accuracy end End: Improved Recovery & Reduced Suppression istd->end

Caption: Troubleshooting workflow for poor recovery and ion suppression.

Detailed Steps:

  • Optimize Sample Preparation (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used sample preparation technique for pesticide residue analysis, including this compound.[9][10] If you are not using it, consider implementing it. If you are, optimization may be necessary.

    • Protocol: See the detailed "QuEChERS Protocol for this compound in a Food Matrix" below.

    • Key Consideration: Ensure the initial acetonitrile extraction is performed efficiently. For dry samples, pre-wetting with water can improve extraction efficiency.[11]

  • Enhance Cleanup with d-SPE: The dispersive solid-phase extraction (d-SPE) step in QuEChERS is crucial for removing matrix components.

    • Common Sorbents:

      • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.

      • C18: Removes non-polar interferences like fats and waxes.

      • GCB (Graphitized Carbon Black): Removes pigments and sterols. Be cautious, as GCB can retain planar pesticides like this compound if used in excess.[12]

    • Recommendation: For a general-purpose cleanup for this compound, a combination of PSA and C18 is often effective.

  • Implement Matrix-Matched Calibration: This is one of the most reliable ways to compensate for ion suppression.[4][7][13]

    • Procedure: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and samples experience similar matrix effects.

    • Benefit: This approach accounts for signal suppression or enhancement, leading to more accurate quantification.[4]

  • Use a Stable Isotope-Labeled Internal Standard (ISTD): This is the gold standard for correcting for matrix effects and variability in sample preparation and instrument response.

    • Recommended ISTD: this compound-d10 is a common and effective stable isotope-labeled internal standard for this compound analysis.[8]

    • Principle: The ISTD is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the extraction process. Since it co-elutes and experiences the same matrix effects as the native analyte, the ratio of the analyte peak area to the ISTD peak area remains constant, allowing for accurate quantification.[14]

Issue 2: Inconsistent results and poor reproducibility.

Inconsistent results can arise from variability in the sample preparation process or fluctuations in the LC-MS/MS system's performance.

Troubleshooting Logic:

start Start: Inconsistent Results check_istd Verify ISTD Usage and Consistency start->check_istd check_prep Standardize Sample Preparation Steps check_istd->check_prep If ISTD is used correctly check_lc Evaluate LC Performance check_ms Check MS Performance check_lc->check_ms If LC is stable end End: Improved Reproducibility check_ms->end check_prep->check_lc If prep is consistent

Caption: Logic for troubleshooting inconsistent analytical results.

Detailed Steps:

  • Verify Internal Standard Addition: Ensure that the internal standard is added precisely and consistently to all samples, standards, and blanks at the very beginning of the sample preparation process. Automated liquid handlers can improve precision.[15]

  • Standardize Sample Preparation:

    • Homogenization: Ensure samples are thoroughly homogenized to guarantee that the subsample taken for extraction is representative.

    • Timing and Mixing: Be consistent with shaking/vortexing times and speeds during extraction and d-SPE steps.

    • Temperature: Perform extractions at a consistent temperature.

  • Evaluate LC System Stability:

    • Retention Time: Monitor the retention time of this compound and its ISTD. Significant shifts can indicate problems with the column, mobile phase, or pump.

    • Peak Shape: Poor peak shape (e.g., tailing or fronting) can affect integration and reproducibility. This may be due to column degradation or matrix components interacting with the column.[16]

  • Check MS System Performance:

    • Calibration: Regularly calibrate the mass spectrometer to ensure mass accuracy.

    • Source Cleanliness: A contaminated ion source is a common cause of signal instability.[16] Regularly clean the ion source as per the manufacturer's recommendations.

Experimental Protocols

QuEChERS Protocol for this compound in a Food Matrix (e.g., Fruits, Vegetables)

This protocol is a standard QuEChERS method that can be adapted for various food matrices.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative sample into a blender.

    • If the sample has low water content, add an appropriate amount of deionized water.

    • Homogenize until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If using a stable isotope-labeled internal standard (e.g., this compound-d10), spike the sample at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase if necessary.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for this compound in different matrices when applying various mitigation strategies.

Table 1: Effect of d-SPE Cleanup on this compound Recovery and Matrix Effect in Avocado

Cleanup MethodAverage Recovery (%)RSD (%)Matrix Effect (%)
No d-SPE Cleanup8515-75 (Suppression)
d-SPE (PSA + C18)987-15 (Suppression)

Data is representative and compiled from typical results seen in pesticide residue analysis literature.

Table 2: Comparison of Calibration Strategies for this compound in Spinach

Calibration MethodCalculated Concentration (Spike: 50 ng/g)Accuracy (%)
Solvent-Based Calibration18 ng/g36
Matrix-Matched Calibration48 ng/g96
Matrix-Matched with ISTD51 ng/g102

Data is representative and illustrates the importance of appropriate calibration strategies.[7]

References

Technical Support Center: Optimization of Chlorpyrifos Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Chlorpyrifos extraction from soil samples. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems you may encounter during the extraction of this compound from soil samples.

Q1: I am experiencing low recovery of this compound from my soil samples. What are the potential causes and how can I improve it?

A1: Low recovery of this compound can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

  • Soil Properties:

    • High Organic Matter: Soils with high organic carbon content can strongly adsorb this compound, making it difficult to extract.[1] Consider using a more rigorous extraction method like Soxhlet or increasing the extraction time and solvent volume. Pre-wetting the soil sample can also help improve the extraction efficiency.

    • High Clay Content: Clay particles can bind this compound, reducing its availability for extraction.[2] The use of a solvent mixture with a polar component (e.g., acetone/hexane) can be more effective than a nonpolar solvent alone. Mechanical agitation methods like shaking or ultrasonication can also help disrupt the soil-pesticide interactions.

  • Extraction Method and Parameters:

    • Choice of Solvent: The solvent system plays a crucial role. While non-polar solvents like hexane are used, a mixture of polar and non-polar solvents (e.g., acetone:hexane) often yields better results. For the QuEChERS method, acetonitrile is commonly used.[3] Experimenting with different solvent polarities can optimize recovery.

    • Insufficient Extraction Time/Agitation: Ensure that the extraction time and agitation intensity are adequate. For shaker and ultrasound-assisted extractions, increasing the duration may improve recovery. Soxhlet extraction, although lengthy, is generally very efficient.[4]

    • Aged Residues: this compound can become more strongly bound to soil particles over time ("aging"). Extracting aged residues is often more challenging than extracting freshly spiked samples. More exhaustive extraction techniques may be necessary in these cases.

  • Sample Preparation:

    • Inadequate Homogenization: Ensure your soil sample is well-homogenized before taking a subsample for extraction. Inconsistent results between replicates can be a sign of poor homogenization.

    • Particle Size: Grinding the soil sample to a smaller particle size increases the surface area available for solvent interaction, which can enhance extraction efficiency.

Q2: I am observing significant matrix effects in my chromatographic analysis. How can I mitigate this?

A2: Matrix effects, which can cause either suppression or enhancement of the analytical signal, are a common issue in the analysis of complex samples like soil extracts.[5] Here are some strategies to address them:

  • Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-extractives from your sample extract before analysis.

    • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique. After the initial extraction, the extract is passed through an SPE cartridge containing a sorbent (e.g., C18, Florisil) that retains the interferences while allowing this compound to be eluted.

    • Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS method. A small amount of sorbent (e.g., PSA, C18, GCB) is added to a portion of the extract, vortexed, and then centrifuged to remove matrix components.[6]

  • Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated by cleanup, prepare your calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure as your samples. This helps to ensure that the standards and samples experience similar matrix-induced signal alterations.[1]

  • Use of an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d10) is the ideal way to correct for both extraction losses and matrix effects, as it behaves chemically similarly to the analyte of interest.

Q3: Which extraction method is best for this compound in soil?

A3: The "best" method depends on your specific requirements, such as sample throughput, available equipment, and the nature of your soil samples.

  • Soxhlet Extraction: This is a classic, exhaustive extraction technique that is often considered a benchmark for extraction efficiency.[4] However, it is time-consuming and requires large volumes of solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become very popular for pesticide residue analysis in various matrices, including soil.[3][6] It is a high-throughput method that uses smaller amounts of solvent and incorporates a cleanup step (d-SPE).

  • Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to accelerate the extraction process.[4][7][8] It is generally faster than Soxhlet extraction and uses less solvent.

  • Shaking/Mechanical Agitation: This is a simple and widely used method. The efficiency depends on the solvent choice, shaking time, and the soil characteristics.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the recovery of this compound from soil using different extraction methods as reported in various studies. Note that the recovery rates can be influenced by soil type, spiking level, and specific experimental conditions.

Extraction MethodSolvent SystemSoil TypeSpiking LevelAverage Recovery (%)Reference
QuEChERS Acetonitrile with 1% Acetic AcidClay Loam0.05 - 0.5 mg/kg93.5 - 95.3[3]
Homogenization Acetone:Phosphoric Acid:Water (98:1:1)Biomixture2, 10, 50 mg/kg96 - 118[9]
Shaking Diethyl EtherAgricultural SoilNot Specified40 - 50[10]
Soxhlet 5% Diethyl Ether in HexaneNot SpecifiedNot Specified~87[11]
Ultrasound-Assisted Acetone:n-Hexane (1:1)Sandy Clay LoamNot Specified>80[12][13]

Experimental Protocols

Below are detailed methodologies for key this compound extraction techniques from soil.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted from the QuEChERS method for pesticide residue analysis.[3]

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh.
  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
  • If the soil is very dry, add a specific amount of water to achieve a consistent moisture level and allow it to hydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add appropriate internal standards if required.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may vary depending on the soil matrix.
  • Vortex for 30 seconds.
  • Centrifuge at a high speed (e.g., >5000 rcf) for 2 minutes.
  • The supernatant is now ready for analysis by GC-MS or LC-MS.

Protocol 2: Soxhlet Extraction (Based on EPA Method 3540C)

This protocol is a generalized procedure based on the principles of EPA Method 3540C.[14]

1. Sample Preparation:

  • Air-dry the soil sample and grind it to a fine powder.
  • Mix 10 g of the soil sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.
  • Place the soil-sodium sulfate mixture into a Soxhlet extraction thimble.

2. Extraction:

  • Place the thimble into the Soxhlet extractor.
  • Add 300 mL of the extraction solvent (e.g., hexane or a hexane/acetone mixture) to a 500 mL round-bottom flask with boiling chips.
  • Assemble the Soxhlet apparatus (flask, extractor, and condenser).
  • Heat the solvent to boiling and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

3. Concentration:

  • After extraction, allow the apparatus to cool.
  • Dry the extract by passing it through a column of anhydrous sodium sulfate.
  • Concentrate the extract to a small volume (e.g., 1-10 mL) using a Kuderna-Danish concentrator or a rotary evaporator.
  • The extract is now ready for cleanup or direct analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This is a general protocol for UAE of this compound from soil.[4]

1. Sample Preparation:

  • Weigh 5 g of air-dried and sieved soil into a glass centrifuge tube.

2. Extraction:

  • Add 10 mL of the extraction solvent (e.g., a 1:1 mixture of acetone and hexane).
  • Place the tube in an ultrasonic bath.
  • Sonicate for a specified period, for example, 30 minutes. The optimal time may need to be determined experimentally.
  • After sonication, centrifuge the sample to separate the soil from the solvent.

3. Final Steps:

  • Carefully decant the supernatant into a clean vial.
  • The extract can be analyzed directly or subjected to a cleanup step if necessary. For a more exhaustive extraction, the process can be repeated on the soil pellet, and the supernatants combined.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Air-drying, Sieving, & Homogenization soil_sample->homogenize subsample Subsampling (e.g., 10g) homogenize->subsample extraction_method Extraction Method (QuEChERS, Soxhlet, UAE) subsample->extraction_method quechers QuEChERS Extraction extraction_method->quechers High-throughput soxhlet Soxhlet Extraction extraction_method->soxhlet Exhaustive uae Ultrasound-Assisted Extraction extraction_method->uae Rapid dspe d-SPE quechers->dspe cleanup_step Cleanup (Optional but Recommended) soxhlet->cleanup_step uae->cleanup_step spe SPE cleanup_step->spe analysis Instrumental Analysis (GC-MS, LC-MS) dspe->analysis spe->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: A generalized workflow for the extraction and analysis of this compound from soil samples.

Troubleshooting Decision Tree for Low this compound Recovery

troubleshooting_workflow start Low this compound Recovery Observed check_soil What are the soil characteristics? start->check_soil high_om High Organic Matter or Clay check_soil->high_om Yes check_method Review Extraction Method check_soil->check_method No/Unsure solution_om Increase extraction time/intensity. Use a more polar solvent mix. Consider Soxhlet extraction. high_om->solution_om inadequate_extraction Insufficient Time or Agitation check_method->inadequate_extraction Possible wrong_solvent Inappropriate Solvent check_method->wrong_solvent Possible check_sample_prep Verify Sample Preparation check_method->check_sample_prep Parameters seem correct solution_extraction Increase shaking/sonication time. Ensure proper cycling in Soxhlet. inadequate_extraction->solution_extraction solution_solvent Test different solvent polarities (e.g., acetone/hexane vs. hexane). wrong_solvent->solution_solvent poor_homogenization Poor Homogenization check_sample_prep->poor_homogenization Possible solution_homogenization Thoroughly mix the entire sample before subsampling. poor_homogenization->solution_homogenization

Caption: A decision tree to guide troubleshooting efforts for low this compound recovery.

References

Technical Support Center: Enhancing the Stability of Chlorpyrifos Standards for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of chlorpyrifos standards for accurate and reliable calibration.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound standards.

Problem Possible Cause Recommended Solution
Inconsistent Calibration Curve Degradation of this compound standard solutions.Prepare fresh working standards daily. Store stock solutions in a refrigerator at 2-8°C and protect from light.[1][2] Use an appropriate solvent such as n-hexane or acetonitrile for dilutions.[3][4]
Co-elution with an interfering compound.If using GC/MS, check for co-eluting peaks by examining the full spectrum. Consider using a different chromatography column to resolve the interference. Spiking the sample with a known amount of this compound can help confirm if co-elution is the issue.[5]
Improper instrument settings.Verify and optimize GC or HPLC parameters, including injection temperature, column temperature program, and detector settings.[4][6]
Low Analyte Response Degradation of this compound in the sample or standard.Ensure proper storage of standards at 2-8°C.[1][2] Prepare fresh dilutions before analysis. Investigate the pH of the sample matrix, as alkaline conditions can accelerate hydrolysis.[7][8]
Adsorption to vials or system components.Use silanized glass vials to minimize adsorption. Prime the analytical system with a high-concentration standard before running the calibration curve.
Presence of Unexpected Peaks Formation of degradation products.The primary degradation products are 3,5,6-trichloro-2-pyridinol (TCP) and this compound oxon.[7][8] Their presence indicates standard degradation. Prepare fresh standards and ensure proper storage.
Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

This compound primarily degrades through two main pathways:

  • Hydrolysis: The P-O bond cleaves, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP) and diethyl thiophosphate. This process is accelerated by increased temperature and higher pH (alkaline conditions).[7][8]

  • Oxidation: this compound can be oxidized to this compound oxon, a more toxic compound. This can be facilitated by the presence of free chlorine, with the reaction being more rapid at lower pH.[8]

2. What are the ideal storage conditions for this compound analytical standards?

To ensure long-term stability, this compound analytical standards, whether in neat form or as stock solutions, should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C or 2-10°C.[1][2][9] For isotopically labeled standards like this compound-d10, storage at -20°C is recommended for stability of over four years.[10] It is crucial to keep containers tightly closed to prevent solvent evaporation and contamination.[2]

3. How often should I prepare fresh working standards for calibration?

It is best practice to prepare fresh working standards from a stock solution daily or just before use. This minimizes the risk of degradation that can occur in dilute solutions over time, ensuring the accuracy of your calibration curve.

4. What solvents are recommended for preparing this compound standard solutions?

Commonly used solvents for preparing this compound standards include acetone, acetonitrile, and n-hexane.[3][4] The choice of solvent may depend on the analytical technique being used (e.g., GC or HPLC).[3]

5. Can the sample matrix affect the stability of this compound?

Yes, the sample matrix can significantly impact this compound stability. Factors such as pH, the presence of microorganisms, and exposure to sunlight can accelerate degradation.[7][11][12] Matrix-matched calibration standards are often used to compensate for these effects in complex samples.[13]

Quantitative Data on this compound Stability

The rate of this compound degradation is influenced by various environmental factors. The following table summarizes the half-life of this compound under different conditions.

Matrix Condition Half-life (t₀.₅) Reference
SoilVaries with pH; faster degradation at higher pH3-7 days (at higher pH) to >10 days (at lower pH)[3]
Humid Tropical Soils-7-120 days[3]
Aqueous Solution (Chlorfos formulation)25°C56.5 hours[12]
35°C23.8 hours[12]
45°C18.6 hours[12]
Foliar (various vegetables)Greenhouse conditionsVaries by plant species[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

Objective: To prepare accurate and stable stock and working standards of this compound for calibration.

Materials:

  • This compound analytical standard (neat or certified reference material)

  • High-purity solvent (e.g., n-hexane, acetonitrile, or acetone)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1000 mg/L): a. Accurately weigh approximately 100 mg of the this compound analytical standard into a 100 mL volumetric flask. b. Dissolve the standard in a small amount of the chosen solvent. c. Once fully dissolved, bring the flask to volume with the solvent. d. Stopper the flask and invert it several times to ensure homogeneity. e. Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and preparation date. f. Store the stock solution in a refrigerator at 2-8°C.[1][2]

  • Working Standard Preparation (e.g., 10 mg/L): a. Allow the stock solution to equilibrate to room temperature before use. b. Using a calibrated micropipette, transfer 1 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask. c. Dilute to the mark with the same solvent used for the stock solution. d. Mix thoroughly. e. Prepare a series of calibration standards by further diluting the working standard. f. Prepare working standards fresh daily.

Protocol 2: Stability Testing of this compound Standards

Objective: To evaluate the stability of this compound standards under specific storage conditions.

Materials:

  • Prepared this compound standard solution of a known concentration

  • HPLC or GC instrument with a suitable detector

  • Amber glass vials

  • Storage locations with controlled temperature and light conditions (e.g., refrigerator, lab bench)

Procedure:

  • Prepare a fresh this compound standard solution (e.g., 10 mg/L) as described in Protocol 1.

  • Immediately analyze an aliquot of the fresh standard to establish the initial concentration (Time 0).

  • Divide the remaining standard solution into several amber glass vials.

  • Store the vials under the desired test conditions (e.g., 4°C in the dark, room temperature on the lab bench).

  • At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week), retrieve a vial from each storage condition.

  • Allow the vial to reach room temperature.

  • Analyze the standard and quantify the this compound concentration.

  • Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

Chlorpyrifos_Degradation_Pathways cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) This compound->TCP  Increased Temp & pH   DETP Diethyl thiophosphate This compound->DETP  Increased Temp & pH   Chlorpyrifos_Oxon This compound Oxon This compound->Chlorpyrifos_Oxon  Free Chlorine, Lower pH  

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Standard_Preparation cluster_workflow Workflow for Preparing and Verifying this compound Standards start Start weigh Weigh Analytical Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock store_stock Store Stock at 2-8°C, Protected from Light stock->store_stock dilute Prepare Working Standards (Daily) store_stock->dilute calibrate Generate Calibration Curve dilute->calibrate analyze Analyze Samples calibrate->analyze end End analyze->end

Caption: Workflow for preparing stable this compound standards.

References

Minimizing analyte loss during Chlorpyrifos sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss during chlorpyrifos sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound loss during sample preparation?

A1: The primary causes of this compound loss during sample preparation include:

  • Volatilization: this compound can be lost due to its volatility, especially during solvent evaporation steps. This is a significant factor, with studies showing that a majority of volatilization can occur within the first few days after application.[1]

  • Degradation: this compound is susceptible to degradation under certain conditions. Exposure to high temperatures, direct sunlight, and UV rays can lead to significant analyte loss.[2][3] The degradation rate is influenced by factors like soil type and climate.[4]

  • Adsorption: The analyte can adsorb to the surfaces of laboratory glassware and equipment, leading to lower recoveries.[5]

  • Matrix Effects: Complex sample matrices can interfere with the analytical signal, leading to either suppression or enhancement, which can be misinterpreted as analyte loss.[6][7][8][9]

  • Improper Extraction and Cleanup: Inefficient extraction or aggressive cleanup steps can result in incomplete recovery of this compound. For instance, the use of certain boiling chips during Soxhlet extraction has been reported to cause losses.[10]

Q2: How can I prevent this compound degradation during sample storage?

A2: To prevent degradation during storage, samples should be stored in a dark place at low temperatures, such as in a refrigerator at 4°C.[2][11] For long-term storage, freezing at -20°C is recommended.[12] It is crucial to minimize exposure to light and heat to maintain the stability of this compound.[2][3]

Q3: What is the most suitable extraction method for this compound in fatty food matrices?

A3: For fatty food matrices, extraction methods that effectively separate the non-polar this compound from lipids are necessary. Common approaches include:

  • Liquid-Liquid Extraction (LLE): Using solvents like petroleum ether, methylene chloride/acetone, or acetonitrile.[10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied to various food matrices, including those with fat content, and is known for its efficiency and high sample throughput.[13][14][15][16]

  • Solid-Phase Extraction (SPE): C18 cartridges can be used to isolate this compound from fatty samples.[17]

Q4: How do I minimize matrix effects in my analysis?

A4: Matrix effects can significantly impact the accuracy of your results.[6][8][9] To minimize them:

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.[6]

  • Optimize Cleanup: Employ a thorough cleanup step to remove interfering co-extractives. Dispersive SPE (dSPE) with sorbents like primary secondary amine (PSA) is commonly used in QuEChERS methods.[13]

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect.

  • Use an Internal Standard: A suitable internal standard can help to correct for variations in the analytical signal caused by matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction * Ensure the chosen extraction solvent is appropriate for the sample matrix. For fatty samples, use non-polar solvents like hexane or a mixture of methylene chloride and acetone.[10][18] * Optimize the extraction time and agitation method. * For solid samples, ensure they are properly homogenized before extraction.[19]
Analyte Loss During Concentration * Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen for concentration.[20] * Be cautious with Kuderna-Danish concentrators as boiling chips can cause this compound loss.[10]
Adsorption to Labware * Silanize glassware to reduce active sites for adsorption. * Rinse all glassware and equipment that comes into contact with the sample or extract with the final extraction solvent to recover any adsorbed analyte.
Degradation * Protect samples and extracts from light and heat.[2][3] * Process samples as quickly as possible. If storage is necessary, follow proper storage conditions (dark, 4°C or -20°C).[11][12]
Poor Reproducibility Inconsistent Sample Homogenization * Develop a standardized and thorough homogenization protocol for solid samples to ensure uniformity.[19]
Variable Matrix Effects * Use matrix-matched calibration for every batch of samples to account for variability between different sample lots.[6] * Ensure the cleanup step is consistently applied to all samples.
Inconsistent Extraction/Cleanup * Use automated or semi-automated systems for extraction and cleanup to improve consistency. * Ensure precise and consistent addition of all reagents and solvents.
Interfering Peaks in Chromatogram Insufficient Cleanup * Optimize the dSPE cleanup step in the QuEChERS method by testing different sorbents (e.g., PSA, C18, GCB) to remove specific interferences.[13] * For very complex matrices, consider an additional cleanup step like SPE or gel permeation chromatography (GPC).[10][17]
Contamination * Thoroughly clean all glassware and equipment between samples. * Run solvent blanks to check for contamination from the analytical system.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a modified version of the original QuEChERS method, optimized for the extraction of this compound from produce.

1. Sample Homogenization:

  • Weigh 10-15 g of the sample into a blender.
  • Add a small amount of dry ice to keep the sample frozen and prevent degradation.
  • Blend at high speed until a fine, homogenous powder is obtained.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate internal standard.
  • Shake vigorously for 1 minute.
  • Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄.
  • Shake for 30 seconds.
  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • The sample is now ready for analysis by GC-MS or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is suitable for the extraction and concentration of this compound from water samples.

1. SPE Cartridge Conditioning:

  • Pass 5 mL of ethyl acetate through a C18 SPE cartridge.
  • Pass 5 mL of methanol through the cartridge.
  • Pass 10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

2. Sample Loading:

  • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.

4. Cartridge Drying:

  • Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes.

5. Elution:

  • Elute the this compound from the cartridge with 5 mL of ethyl acetate.

6. Concentration:

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
  • The sample is now ready for analysis.

Quantitative Data Summary

Table 1: Recovery of this compound using Different Sample Preparation Methods

Method Matrix Spiking Level Average Recovery (%) Relative Standard Deviation (%) Reference
QuEChERSChicken Meat0.05 µg/g86.52 - 94.25< 8.0[14]
QuEChERSBanana0.002 mg/kg93 - 105 (GC-MS/MS)5.4 - 6.2[21]
QuEChERSBanana0.005 mg/kg95 - 102 (LC-MS/MS)3.1 - 4.5[21]
SPEWater10-15 µg/L944[17]
LLEWaterNot SpecifiedNot SpecifiedNot Specified[11]
DLLMEGreen Tea0.05 - 5 mg/kg91.94 - 104.704.61[22]

Table 2: Degradation of this compound under Different Conditions

Condition Matrix Time Degradation/Loss (%) Reference
Direct SunlightFormulation48 hours79 - 81[3]
UV RaysFormulation24 hours50 - 51[3]
Storage at 54°CFormulation14 weeks18.15[2]
Storage in DarkFormulation180 days5.62[2]
Storage in SunlightFormulation180 days24.99[2]

Visualizations

Chlorpyrifos_QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., Blending with Dry Ice) Extraction 2. Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g sample Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE (PSA + MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration Centrifugation2->Filtration Cleaned Extract Analysis 7. GC-MS or LC-MS Analysis Filtration->Analysis

Caption: Workflow for this compound Analysis using the QuEChERS Method.

Chlorpyrifos_SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution_analysis Elution & Analysis Conditioning 1. Condition C18 Cartridge (Ethyl Acetate, Methanol, Water) Loading 2. Load Water Sample Conditioning->Loading Washing 3. Wash Cartridge Loading->Washing Drying 4. Dry Cartridge Washing->Drying Elution 5. Elute with Ethyl Acetate Drying->Elution Concentration 6. Concentrate Eluate Elution->Concentration Analysis 7. GC-MS or LC-MS Analysis Concentration->Analysis

Caption: Workflow for this compound Extraction from Water using SPE.

Troubleshooting_Logic Start Low Analyte Recovery? Cause1 Incomplete Extraction Start->Cause1 Cause2 Analyte Loss During Concentration Start->Cause2 Cause3 Adsorption to Labware Start->Cause3 Cause4 Degradation Start->Cause4 Solution1 Optimize Solvent & Method Cause1->Solution1 Solution2 Gentle Evaporation (e.g., N2 Stream) Cause2->Solution2 Solution3 Silanize Glassware & Rinse Cause3->Solution3 Solution4 Protect from Light/Heat Cause4->Solution4

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Addressing peak tailing and asymmetry in Chlorpyrifos chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during the chromatographic analysis of Chlorpyrifos, with a specific focus on resolving peak tailing and asymmetry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak tailing in Gas Chromatography (GC)?

Peak tailing in GC for an active compound like this compound is often a sign of undesirable secondary interactions within the system or sample-related issues.

  • Active Sites: The most common cause is the interaction of the analyte with active sites in the chromatographic system.[1][2] These sites are often acidic silanol groups (Si-OH) found on the surfaces of glass inlet liners, column ends, or areas of the stationary phase that have become degraded.[2][3] Polar or acidic compounds can form hydrogen bonds with these sites, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

  • Inlet and Column Contamination: Accumulation of non-volatile residues from previous injections, especially from complex sample matrices, can contaminate the inlet liner and the front end of the GC column.[2][4][5][6] These deposits can act as active sites for analyte adsorption. Regular maintenance, including replacing the liner and trimming the column, is crucial.[5][6]

  • Thermal Decomposition: this compound can be susceptible to thermal degradation in a high-temperature GC inlet.[2] This degradation can produce byproducts that may co-elute or interact differently with the column, sometimes appearing as a distorted or tailing peak.[7] Optimizing the injector temperature is key to ensuring efficient volatilization without causing degradation.

  • Flow Path Issues: Physical disruptions in the carrier gas flow path can cause peak tailing for all compounds in the chromatogram.[2][4] This can be caused by a poorly cut column, incorrect column installation depth in the inlet, or the use of improper ferrules.[4]

Q2: How can I resolve peak asymmetry for this compound in High-Performance Liquid Chromatography (HPLC)?

In reversed-phase HPLC, peak tailing for this compound is typically caused by interactions with the silica-based stationary phase.

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds on silica-based C18 columns is the interaction with residual, un-capped silanol groups on the silica surface.[8][9] These acidic silanols can interact with any basic sites on the analyte, leading to secondary retention mechanisms that cause tailing.

  • Mobile Phase pH: Adjusting the pH of the mobile phase is a powerful tool to reduce tailing.[8][9][10] Lowering the pH (e.g., to ≤ 3) protonates the silanol groups, effectively suppressing their ionization and minimizing their ability to interact with the analyte.[9] Adding a buffer or an acidic modifier like formic acid is common practice.

  • Column Choice: Using a modern, high-purity, base-deactivated (end-capped) column can significantly improve peak shape.[9] These columns have a much lower concentration of free silanol groups, presenting a more inert surface for analysis.

  • Mobile Phase Composition: The choice and concentration of organic modifier and buffer can influence peak shape.[10][11] For example, increasing the ionic strength of the mobile phase buffer (for LC-UV applications) can help mask residual silanol interactions.[9]

Q3: My standard injections show perfect peak shape, but my extracted samples show significant tailing. What is the problem?

This is a classic symptom of matrix effects .[1][12] The matrix refers to all other components in the sample extract besides the analyte of interest.

When an extract from a complex sample (like soil, fatty foods, or plant material) is injected, co-extracted components can contaminate the GC inlet and column.[1][13] These matrix components can coat active sites, but they can also create new active sites, leading to increased analyte adsorption and peak tailing that is not observed with clean standards.[1] This can lead to inaccurate quantification.[13]

Solutions:

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract (an extract of the same sample type that is known to be free of this compound). This helps to compensate for the matrix-induced effects.[13]

  • Improved Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol to remove more of the interfering matrix components before injection. Techniques like Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) can be effective.[14][15]

  • Use of an Inert GC Liner: Employing a highly inert liner, potentially with glass wool, can help trap non-volatile matrix components, protecting the analytical column.[6] However, the liner will need to be replaced frequently.

Q4: What are the recommended sample preparation and cleanup methods to improve this compound analysis?

Effective sample preparation is critical for removing interfering substances that can cause peak distortion and affect accuracy. The choice of method depends on the sample matrix.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Commonly used for water samples, using solvents like hexane or methylene chloride.[16]

    • Solid-Phase Extraction (SPE): C18 cartridges are often used to extract this compound from aqueous samples, followed by elution with a solvent like ethyl acetate.[14]

    • QuEChERS: (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used method for fruits and vegetables. It typically involves an extraction with acetonitrile followed by a cleanup step.

    • Soxhlet Extraction: Used for solid samples like soil or fish tissue, often with ethyl acetate.[14][15]

  • Cleanup:

    • Florisil Adsorption Chromatography: A common technique used to clean extracts, especially for fatty samples.[14]

    • Gel Permeation Chromatography (GPC): Effective for removing high-molecular-weight interferences like lipids from fatty food samples.[14]

Experimental Protocols & Data

The following tables summarize typical starting conditions for this compound analysis by GC and HPLC, as well as common sample preparation protocols. These should be used as a starting point for method development and optimization.

Table 1: GC and HPLC Method Parameters for this compound Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Fused silica DB-5MS (30 m x 0.25 mm, 0.25 µm)[17] or TG-1701MS (30m x 0.25 mm, 0.25µm)[18]C18 (250 mm x 4.6 mm, 5 µm)[19]
Injector Splitless, 250-260°C[18][20]5-20 µL injection volume[14][18]
Oven Program 80°C (hold 3 min), ramp 10°C/min to 180°C (hold 5 min), ramp 30°C/min to 250°C (hold 5 min)[18]Isocratic
Carrier Gas Helium or Nitrogen, ~1.2-2.0 mL/min[16][18]N/A
Mobile Phase N/AAcetonitrile:Water (e.g., 80:20 v/v)[19] or Acetonitrile:Water:Glacial Acetic Acid (820:175:5 v/v/v)[11]
Flow Rate N/A1.0 - 1.4 mL/min[19]
Detector Mass Spectrometry (MS)[17][18], Flame Photometric Detector (FPD), or Nitrogen-Phosphorus Detector (NPD)[15]UV Detector at 290 nm[18] or 225 nm[19]
Typical Retention Time ~16.5 - 19.8 min (depends on program)[18]~5.4 min[19]

Table 2: Sample Preparation and Cleanup Protocols for this compound

MatrixExtraction MethodCleanup MethodReference
Water Liquid-Liquid Extraction with hexane.Pass extract through anhydrous sodium sulfate to remove water.[16]
Water Solid-Phase Extraction (SPE) with a C18 cartridge, elute with ethyl acetate.None specified.[14]
Fatty Foods Homogenize with acetone, extract with petroleum ether and methylene chloride.Gel Permeation Chromatography (GPC) and Florisil adsorption chromatography.[14]
Non-Fatty Foods Homogenize with acetone.Trap on a Florisil column, elute with acetone.[14]
Vegetables Mix with distilled water and acetonitrile, shake, and centrifuge.Pass through anhydrous sodium sulfate.[16]

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak tailing.

G cluster_workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Are ALL peaks tailing (including solvent)? start->q1 a1_yes Likely a PHYSICAL issue q1->a1_yes Yes a1_no Likely a CHEMICAL issue q1->a1_no No phys_issue Check for: - Poor column cut/installation - Leaks or dead volume - Incorrect ferrule a1_yes->phys_issue matrix_check Does it only occur with real samples? a1_no->matrix_check chem_issue_gc GC Issue: - Active sites in liner/column - Contamination - Thermal degradation chem_issue_hplc HPLC Issue: - Secondary silanol interactions - Incorrect mobile phase pH matrix_effect Matrix Effect: - Improve sample cleanup - Use matrix-matched standards matrix_check->matrix_effect Yes chem_solutions Standard Issue: - Use new/inert column - Replace liner (GC) - Optimize method (pH, temp) matrix_check->chem_solutions No chem_solutions->chem_issue_gc chem_solutions->chem_issue_hplc

Caption: A logical workflow to diagnose the root cause of peak tailing.

G Mechanism of Peak Tailing via Secondary Interactions cluster_column Stationary Phase Surface p1 p2 p3 p4 active_site Active Site (e.g., Silanol Group) cpf_tail Delayed Elution (Tailing) active_site->cpf_tail Path B cpf1 CPF cpf_ok Normal Elution cpf1->cpf_ok Path A cpf2 CPF cpf2->cpf_ok Path A cpf3 CPF cpf3->active_site Secondary Interaction cpf4 CPF

Caption: Interaction of this compound (CPF) with an active site.

References

Technical Support Center: Method Development for Separating Chlorpyrifos from Co-eluting Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of Chlorpyrifos from co-eluting pesticides.

Frequently Asked Questions (FAQs)

Q1: What are the most common pesticides that co-elute with this compound?

A1: Co-elution is highly dependent on the specific chromatographic conditions (e.g., column chemistry, mobile phase, and temperature gradient). However, some pesticides that have been reported to co-elute or have retention times very close to this compound under certain conditions include:

  • Parathion-methyl: Another organophosphate insecticide with similar chemical properties.

  • This compound-methyl: A closely related organophosphate insecticide.

  • Endosulfan (alpha, beta, and sulfate): An organochlorine pesticide. While structurally different, it can have similar retention behavior on certain GC columns.

  • This compound-oxon: The primary toxic metabolite of this compound.

Q2: What are the recommended analytical techniques for separating this compound from these co-eluting compounds?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[1][2][3][4][5][6][7][8][9] The choice between them often depends on the specific co-eluting pesticide, the sample matrix, and available instrumentation.

  • GC-MS/MS is particularly effective for volatile and semi-volatile pesticides like this compound and Parathion-methyl. The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor-to-product ion transitions, which can differentiate between co-eluting compounds even if they are not fully separated chromatographically.[6]

  • LC-MS/MS is advantageous for more polar compounds and can be a good alternative for separating this compound from its metabolites or other less volatile pesticides.[1][5][9][10]

Q3: How can I optimize my chromatographic method to improve the separation of this compound?

A3: To improve separation, you can modify several chromatographic parameters:

  • Column Selection: For GC, a mid-polarity column, such as a DB-35ms, can offer different selectivity compared to a standard non-polar DB-5ms column, potentially resolving co-eluting peaks.[3] For LC, C18 columns are commonly used, but experimenting with different phases like phenyl-hexyl or biphenyl columns can alter selectivity.

  • Temperature Program (for GC): A slower temperature ramp rate around the elution time of this compound can increase the separation between closely eluting peaks.

  • Mobile Phase Gradient (for LC): Adjusting the gradient slope or using a different organic modifier (e.g., methanol instead of acetonitrile) can change the elution order and improve resolution.

  • Flow Rate: Reducing the flow rate can sometimes improve separation, although it will increase the analysis time.

Q4: What is the QuEChERS method and why is it recommended for sample preparation?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[11][12][13][14][15] It involves a two-step process:

  • Extraction: The sample is homogenized and extracted with an organic solvent (typically acetonitrile) and a salt mixture.[14]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is cleaned up by adding a combination of sorbents to remove interfering matrix components like fats, sugars, and pigments.[11][14]

QuEChERS is recommended because it is fast, uses minimal solvent, and provides good recoveries for a wide range of pesticides, including this compound.[11][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Poor peak shape (tailing or fronting) for this compound.

  • Q: My this compound peak is tailing. What could be the cause and how do I fix it?

    • A: Peak tailing for this compound can be caused by active sites in the GC inlet liner, column, or contamination in the MS source.

      • Solution:

        • Deactivate the GC inlet liner or use a liner with a glass wool frit.

        • Trim a small portion (e.g., 10-20 cm) from the front of the GC column.

        • Clean the MS ion source.

        • Ensure the sample extract is sufficiently clean to minimize matrix effects.[16][17][18]

  • Q: My this compound peak is fronting. What does this indicate?

    • A: Peak fronting is often a sign of column overload.

      • Solution:

        • Dilute your sample extract.

        • Reduce the injection volume.

        • If using a splitless injection, consider using a split injection with a low split ratio.

Problem 2: Inconsistent retention times for this compound.

  • Q: The retention time for this compound is shifting between injections. What should I check?

    • A: Retention time shifts can be due to several factors:

      • GC:

        • Leaks in the system: Perform a leak check on the GC inlet and column connections.

        • Inconsistent oven temperature: Verify the oven temperature is stable and reproducible.

        • Carrier gas flow fluctuations: Check the gas supply and ensure the electronic pressure control (EPC) is functioning correctly.

      • LC:

        • Pump issues: Check for pressure fluctuations and ensure the pump is delivering a consistent mobile phase composition.

        • Column equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient.

Problem 3: Low recovery of this compound after sample preparation.

  • Q: I am experiencing low recovery of this compound using the QuEChERS method. How can I improve it?

    • A: Low recovery can be due to several factors during the extraction and cleanup steps:

      • pH of the sample: this compound is more stable under acidic to neutral conditions. Ensure the pH of your sample is appropriate.

      • Type of d-SPE sorbent: If your sample has a high fat content, using a C18 sorbent in the d-SPE cleanup step can help remove lipids that might retain this compound. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it can also retain planar pesticides.

      • Incomplete extraction: Ensure vigorous shaking during the extraction step to facilitate the transfer of this compound from the sample matrix to the acetonitrile.

      • Analyte degradation: Minimize the time between sample preparation and analysis.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation (Modified from AOAC 2007.01)
  • Sample Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the contents of a Q-sep™ AOAC extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1500 rcf for 1 minute.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing the appropriate sorbents (e.g., for a sample with high fat content, use a tube with PSA, C18, and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at >1500 rcf for 1 minute.

  • Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: GC-MS/MS Analysis
  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer.

  • Column: Agilent J&W DB-35ms UI (20 m x 0.18 mm x 0.18 µm) or equivalent.[3]

  • Injector: Split/splitless injector at 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 180 °C at 25 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

  • MS/MS Parameters: Use Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound and co-eluting pesticides should be optimized for your instrument.

Protocol 3: LC-MS/MS Analysis
  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol with 0.1% formic acid.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters: Use MRM mode with electrospray ionization (ESI) in positive mode.

Data Presentation

Table 1: Example GC-MS/MS Parameters for this compound and a Co-eluting Pesticide

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound31419997
Parathion-methyl26310979

Table 2: Example LC-MS/MS Parameters for this compound and its Metabolite

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound350.0198.097.0
This compound-oxon334.0278.0108.0

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (e.g., 15 g of produce) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup GC_MS GC-MS/MS Cleanup->GC_MS Volatile Analytes LC_MS LC-MS/MS Cleanup->LC_MS Polar Analytes Integration Peak Integration and Quantification GC_MS->Integration LC_MS->Integration Reporting Reporting Results Integration->Reporting

Caption: Figure 1: General Experimental Workflow for this compound Analysis.

Troubleshooting_Coelution Figure 2: Troubleshooting Flowchart for Co-elution Issues Start Co-elution Suspected Check_MS Can MS/MS resolve? (Unique Transitions) Start->Check_MS Modify_Chroma Modify Chromatography Check_MS->Modify_Chroma No Resolved Problem Resolved Check_MS->Resolved Yes Adjust_Method Adjust Method Parameters (Gradient/Temp Program) Modify_Chroma->Adjust_Method Change_Column Change Column (Different Selectivity) Change_Column->Resolved Adjust_Method->Change_Column Not_Resolved Further Method Development Needed Adjust_Method->Not_Resolved If still not resolved

Caption: Figure 2: Troubleshooting Flowchart for Co-elution Issues.

References

Technical Support Center: Optimization of QuEChERS for High-Throughput Chlorpyrifos Screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for high-throughput screening of Chlorpyrifos. This resource provides detailed troubleshooting guidance, answers to frequently asked questions, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and efficient results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the QuEChERS workflow for this compound analysis.

Question: Why am I observing low recovery of this compound?

Answer: Low recovery of this compound can stem from several factors throughout the extraction and cleanup process. Consider the following potential causes and solutions:

  • Inadequate Extraction: Ensure vigorous and sufficient shaking during the initial acetonitrile extraction step. The duration and intensity of shaking are critical for the efficient partitioning of this compound from the sample matrix into the solvent.

  • Incorrect pH: The pH of the extraction buffer can influence the stability and extraction efficiency of pesticides. The original unbuffered and AOAC (acetate-buffered) methods are commonly used. Verify that the appropriate buffering salts are used for your sample matrix.

  • Analyte Loss During Cleanup: The choice of dispersive solid-phase extraction (d-SPE) sorbent is crucial.

    • Overuse of Graphitized Carbon Black (GCB): While effective at removing pigments, GCB can also adsorb planar pesticides like this compound. If your sample matrix is not heavily pigmented, consider reducing the amount of GCB or using a d-SPE mixture without it.[1][2]

    • Strong Sorbent Interaction: Primary Secondary Amine (PSA) is used to remove fatty acids and other interferences.[1] However, excessive amounts or highly active PSA might lead to some loss of target analytes. Use the recommended amount of PSA for your matrix type.

  • Precipitation during Cold Steps: If employing a freezing-out step to remove lipids, ensure that this compound does not co-precipitate with the frozen components. This can be checked by analyzing the precipitate.

Question: How can I mitigate matrix effects that are interfering with my this compound quantification?

Answer: Matrix effects (MEs), manifesting as ion suppression or enhancement, are a significant challenge in LC-MS/MS and GC-MS analysis and can lead to inaccurate quantification.[3][4][5] Here are strategies to minimize them:

  • Optimize d-SPE Cleanup: The most direct way to reduce MEs is by removing co-extracted matrix components.

    • For fatty matrices, such as chicken meat or oilseeds, include C18 sorbent in your d-SPE mixture to remove lipids.[2][6][7]

    • For pigmented samples (e.g., spinach, bell peppers), use GCB, but be mindful of potential this compound loss.[2][8]

    • PSA is effective for removing organic acids and sugars.[1]

  • Matrix-Matched Calibration: This is a highly effective strategy to compensate for MEs.[5][9] Prepare your calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure. This ensures that the standards and samples experience similar matrix-induced signal alterations.

  • Use of an Internal Standard: An isotopically labeled internal standard for this compound, if available, can effectively compensate for both matrix effects and variations in recovery.

  • Dilution of Final Extract: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby lessening their impact on the ionization of this compound. However, ensure the diluted concentration remains above the limit of quantification (LOQ).

Question: My results show high variability (high %RSD). What are the common causes?

Answer: High relative standard deviation (%RSD) indicates a lack of precision in the method. The following are common culprits:

  • Inhomogeneous Samples: Ensure the initial sample is thoroughly homogenized. For solid samples, cryogenic milling can improve homogeneity.[8] Inconsistent subsampling from a non-uniform sample is a primary source of variability.

  • Inconsistent Shaking/Vortexing: The duration and speed of vortexing or shaking at both the extraction and d-SPE steps must be consistent across all samples. Automated shakers can improve reproducibility.

  • Pipetting Errors: Inaccurate pipetting of solvents, standards, or the final extract will lead to significant variability. Calibrate your pipettes regularly.

  • Temperature Fluctuations: Perform the extraction and cleanup steps at a consistent temperature. Temperature can affect extraction efficiency and phase separation.

Frequently Asked Questions (FAQs)

Q1: Which QuEChERS salt formulation is best for this compound analysis?

A1: The most common and effective salt formulations are the original method (anhydrous MgSO₄ and NaCl) and the AOAC 2007.01 method (anhydrous MgSO₄, NaCl, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate). The citrate buffering of the AOAC method provides a more stable pH, which can be beneficial for pH-sensitive pesticides. For general screening of this compound, both are widely used and effective. The choice may depend on the specific sample matrix and other pesticides in a multi-residue screen.[10][11]

Q2: What is the optimal d-SPE sorbent combination for this compound in a high-fat matrix?

A2: For high-fat matrices, a d-SPE combination of anhydrous MgSO₄ (to remove residual water), PSA (to remove fatty acids and other interferences), and C18 (to specifically remove lipids) is recommended.[2][7] The exact amounts should be optimized based on the fat content of the sample.

Q3: Can I use a solvent other than acetonitrile for the extraction?

A3: Acetonitrile is the most common solvent due to its ability to effectively extract a wide range of pesticides, including this compound, and its immiscibility with water after salting out.[6] While other solvents like ethyl acetate have been explored, acetonitrile generally provides the cleanest extracts and is compatible with both LC and GC analysis.[12]

Q4: What are typical recovery and precision values I should expect for a validated this compound method?

A4: For a well-optimized QuEChERS method, you should aim for average recoveries in the range of 70-120%. The relative standard deviation (RSD) for replicate analyses, which indicates precision, should ideally be below 20%.[13][14] For example, a study on chicken meat reported recoveries between 86.52% and 94.25% with a coefficient of variation below 8.0%.[6]

Quantitative Data Summary

The following tables summarize validation data for this compound analysis using the QuEChERS method across different matrices and analytical instruments.

Table 1: Method Performance for this compound in Various Matrices

MatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)Analytical MethodReference
Chicken Meat5086.52< 8.0GC-ECD[6]
Chicken Meat10094.25< 8.0GC-ECD[6]
Banana29613GC-MS/MS[10]
Banana59610GC-MS/MS[10]
Bell Pepper5 - 20085 - 1103.5 - 9.1GC-MS/MS[8]
Water20~85~15GC-MS[15]
Raw Milk10 - 50095.2 - 90.919.9LC-Q-TOF/MS[11]

Experimental Protocols

Optimized QuEChERS Protocol for this compound in a General Produce Matrix (e.g., Bell Pepper)

This protocol is a generalized procedure based on common practices.[8] Optimization may be required for different matrices.

1. Sample Preparation and Homogenization:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of reagent water to rehydrate (e.g., 10 mL).

  • Add 10 mL of acetonitrile to the tube.

  • If required, add an internal standard at this stage.

2. Extraction:

  • Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic, 0.5 g sodium citrate dibasic).

  • Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for high-throughput screening to ensure consistency.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg), PSA (e.g., 150 mg), and C18 (e.g., 150 mg, if lipids are present). For pigmented matrices, GCB (e.g., 50 mg) may be added.

  • Cap the tube and vortex for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant (e.g., 1 mL).

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for analysis by GC-MS/MS or LC-MS/MS.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and troubleshooting logic for the QuEChERS method.

QuEChERS_Workflow start_node Sample Homogenization node1 Add 10mL Acetonitrile start_node->node1 10g Sample process_node process_node salt_node Extraction Salts (MgSO4, NaCl, Citrates) node2 Extraction & Partitioning salt_node->node2 dspe_node d-SPE Sorbents (MgSO4, PSA, C18/GCB) node5 Dispersive SPE Cleanup dspe_node->node5 end_node Instrumental Analysis (GC/LC-MS/MS) node1->node2 Shake Vigorously (1 min) node3 Collect Supernatant node2->node3 Centrifuge (5 min) node4 node4 node3->node4 Transfer Aliquot node4->node5 Vortex (1 min) node6 Filter Supernatant node5->node6 Centrifuge (5 min) node6->end_node

Caption: Optimized QuEChERS workflow for this compound analysis.

Caption: Troubleshooting logic for common QuEChERS issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Chlorpyrifos in Agricultural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the determination of Chlorpyrifos residues in agricultural products. The information presented is compiled from various scientific studies to aid in the selection of appropriate analytical techniques for research and routine monitoring.

Introduction

This compound is a widely used organophosphate pesticide in agriculture to protect a variety of crops.[1][2][3] Due to its potential health risks to consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products.[4][5] Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety.[6][7] This guide focuses on the validation of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation.[1][7][8][9][10][11]

Comparison of Analytical Method Performance

The performance of an analytical method is evaluated through several validation parameters. The following tables summarize the quantitative data from various studies on the analysis of this compound in different agricultural matrices.

Table 1: Performance of Gas Chromatography (GC) Based Methods

Agricultural ProductMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
Maize, Cassava, Yam, Fluted PumpkinQuEChERS-GC-MS0.192 µg/mL0.640 µg/mL90.00 - 99.00< 2[1]
Cauliflower, Cabbage, EggplantGC-MS0.011 mg/kg0.034 mg/kg--[2][6]
Human BloodGC-MS0.002 µg/ml0.01 µg/ml--[12]

Table 2: Performance of Liquid Chromatography (LC) Based Methods

Agricultural ProductMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
Air Sampling MatricesLC-MS/MS0.15–1.1 ng/sample100 times lower than GC-MS71 - 113-[13]
BiobedsUPLC-MS/MS-2 mg/kg96 - 115< 20[14][15]
CabbageEffervescence-LPME-HPLC-UV-Vis1.39 µg/L4.64 µg/L97.80 - 101.970.18 - 2.25[16]
WheatUPLC-QTOF/MS----[4]
Various FruitsLC-MS/MS----[17]
Coffee Grains, SoilGC/MS----[18]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are generalized protocols for the key experiments cited in the literature.

1. QuEChERS Sample Preparation

The QuEChERS method is widely adopted for the extraction of pesticide residues from various food matrices due to its simplicity, speed, and low solvent consumption.[7][8][9]

  • Homogenization: A representative sample of the agricultural product (e.g., 10-15 g) is homogenized to ensure uniformity.[9]

  • Extraction: The homogenized sample is placed in a centrifuge tube. Acetonitrile (e.g., 10-15 mL) is added as the extraction solvent.[9][10] For acidic pesticides, acetic acid may be added to the acetonitrile.[9]

  • Salting-Out: A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to induce phase separation between the aqueous and organic layers.[9][10] The tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (upper layer) containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a d-SPE sorbent, such as primary secondary amine (PSA) to remove interfering matrix components like organic acids and sugars.[8] Anhydrous MgSO₄ is also added to remove residual water. The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][6]

  • Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC system.[1]

  • Separation: The separation is typically performed on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to effectively separate the analytes.

  • Ionization and Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by Electron Ionization - EI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z) and detects them.

  • Quantification: this compound is identified based on its retention time and characteristic mass spectrum. Quantification is typically performed using an external or internal standard calibration curve.[1][12]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is highly sensitive and selective, making it particularly suitable for analyzing trace levels of pesticides in complex matrices.[13][17][19]

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Chromatographic Separation: The final extract is injected into the LC system and separated on a C18 reversed-phase column.

  • Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is suitable for polar and thermally labile compounds.[4]

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode.[13] The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides high specificity and reduces matrix interference.

  • Quantification: Identification is confirmed by the retention time and the ratio of the quantifier and qualifier product ions. Quantification is achieved using a calibration curve prepared with standards.

Visualizing the Workflow

To illustrate the logical flow of validating an analytical method for this compound, the following diagram outlines the key steps from sample preparation to data analysis.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample Agricultural Product Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MS GC-MS Analysis Final_Extract->GC_MS LC_MS_MS LC-MS/MS Analysis Final_Extract->LC_MS_MS Linearity Linearity & Range GC_MS->Linearity LC_MS_MS->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (RSD) Accuracy->Precision Sensitivity Sensitivity (LOD, LOQ) Precision->Sensitivity Specificity Specificity Sensitivity->Specificity Data_Analysis Data Analysis & Reporting Specificity->Data_Analysis

Caption: Workflow for the validation of analytical methods for this compound in agricultural products.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the determination of this compound residues in agricultural products. The choice of method often depends on the specific matrix, the required sensitivity, and the available instrumentation. LC-MS/MS generally offers lower detection limits compared to GC-MS.[13] The QuEChERS sample preparation method has been demonstrated to be effective and efficient for a wide range of agricultural commodities. Proper method validation is essential to ensure the accuracy and reliability of the analytical results, which is critical for consumer safety and regulatory compliance.

References

Comparative analysis of Chlorpyrifos neurotoxic effects versus fipronil.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals distinct mechanisms of neurotoxicity for Chlorpyrifos and Fipronil, with significant implications for their impact on neuronal development and function. While both are effective insecticides, their interaction with the nervous system occurs at different molecular targets, leading to varied and significant neurotoxic outcomes. Fipronil, a GABA receptor antagonist, appears to be a more potent disruptor of neuronal cell development than the organophosphate this compound.[1][2]

This compound, an organophosphate insecticide, primarily exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[3][4][5] This inhibition leads to an accumulation of acetylcholine at the synapse, causing continuous stimulation of cholinergic receptors and resulting in a state of hyperexcitability of the nervous system.[3][5][6] In contrast, Fipronil, a phenylpyrazole insecticide, acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels.[7][8][9] By blocking these channels, Fipronil inhibits the calming effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, which also leads to a state of neuronal hyperexcitability.[8][10]

Quantitative Analysis of Neurotoxicity

The following tables summarize key quantitative data from various experimental studies, providing a comparative overview of the neurotoxic potency of this compound and Fipronil.

ParameterThis compoundFipronilSpeciesSource
Oral LD50 193.05 mg/kg>5,000 mg/kgMice[11][12]
Dermal LD50 Not specified>5,000 mg/kgRats[11]
Inhalation LD50 94 mg/kgNot specifiedMice[13]

Table 1: Acute Toxicity (LD50) Values. This table presents the median lethal dose (LD50) for this compound and Fipronil across different routes of exposure and species. A lower LD50 value indicates higher acute toxicity.

Cell TypeEndpointThis compound EffectFipronil EffectKey FindingSource
Undifferentiated PC12 cellsDNA & Protein SynthesisInhibitionGreater inhibition than this compoundFipronil is a more potent inhibitor of key cellular processes.[1][2]
Undifferentiated PC12 cellsOxidative StressEvokedEvoked to a greater extent than this compoundFipronil induces higher levels of oxidative stress.[1][2]
Differentiating PC12 cellsCell NumberReductionReduction at a lower threshold than this compoundFipronil disrupts neuronal development at lower concentrations.[1][2]
Differentiating PC12 cellsNeurotransmitter PhenotypeNot specifiedShifted balance in favor of dopamine over acetylcholineFipronil alters the developmental trajectory of neurotransmitter systems.[1][2]
Human NT2 cellsNeuronal Differentiation & Cell MigrationNot specifiedSpecific inhibitionFipronil and its metabolite show specific developmental neurotoxicity.[14]

Table 2: In Vitro Neurotoxicity Comparison. This table highlights the comparative effects of this compound and Fipronil on key cellular and developmental processes in neuronal cell lines.

Mechanisms of Action: Signaling Pathways

The neurotoxic mechanisms of this compound and Fipronil can be visualized through their respective signaling pathways.

Chlorpyrifos_Pathway cluster_synapse This compound This compound Chlorpyrifos_Oxon This compound-oxon (Active Metabolite) This compound->Chlorpyrifos_Oxon Metabolism AChE Acetylcholinesterase (AChE) Chlorpyrifos_Oxon->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Synapse Synaptic Cleft Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binds to Hyperexcitation Neuronal Hyperexcitation Postsynaptic_Receptor->Hyperexcitation Fipronil_Pathway Fipronil Fipronil GABA_Receptor GABA-A Receptor Chloride Channel Fipronil->GABA_Receptor Antagonizes Hyperexcitation Neuronal Hyperexcitation Fipronil->Hyperexcitation Leads to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Allows GABA GABA GABA->GABA_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Experimental_Workflow cluster_assays Assessments start Start culture Culture PC12 Cells start->culture differentiate Induce Neuronal Differentiation (with NGF) culture->differentiate expose Expose Cells to This compound or Fipronil differentiate->expose dna_protein DNA/Protein Synthesis Assay expose->dna_protein oxidative_stress Oxidative Stress Assay (MDA) expose->oxidative_stress viability Cell Viability/Number Assay expose->viability analyze Data Analysis and Comparison dna_protein->analyze oxidative_stress->analyze viability->analyze end End analyze->end

References

Toxicological comparison of Chlorpyrifos and its oxon metabolite.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Chlorpyrifos and its highly toxic metabolite, this compound-oxon, reveals significant differences in their mechanisms of action and potency across a range of toxicological endpoints. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative toxicology.

This compound (CPF), a widely utilized organophosphate insecticide, exerts its primary toxic effect through its metabolic activation to this compound-oxon (CPO). While both compounds target the nervous system, their toxicological profiles exhibit critical distinctions in potency and mechanisms beyond their well-established role as acetylcholinesterase (AChE) inhibitors. This comparison delves into their differential effects on acetylcholinesterase inhibition, cytotoxicity, genotoxicity, and developmental toxicity, supported by experimental data and detailed methodologies.

Executive Summary of Toxicological Comparison

This compound-oxon is a significantly more potent toxicant than its parent compound, this compound. The data presented below consistently demonstrates that CPO exhibits greater inhibitory effects on acetylcholinesterase and is more cytotoxic at lower concentrations. While direct comparative data for genotoxicity and developmental toxicity is less abundant, the available evidence suggests that both compounds pose risks, with their mechanisms of action extending beyond simple cholinesterase inhibition.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from various experimental studies, offering a side-by-side comparison of this compound and this compound-oxon.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundSpecies/SystemIC50Bimolecular Inhibitory Rate Constant (k_i) (M⁻¹min⁻¹)Reference
This compound-oxon Rat Brain8.98 nM1.24 x 10⁸[1]
This compound Rat Brain-~3 orders of magnitude lower than CPO[2]
This compound-oxon Recombinant Human AChE-9.3 x 10⁶
This compound-oxon Neonatal Rat Heart17 nM-
This compound-oxon Adult Rat Heart200 nM-

Table 2: Cytotoxicity

CompoundCell LineEndpointResultReference
This compound-oxon HT22 (mouse hippocampal)Cell Viability (MTT Assay)~5-fold more potent than CPF[3]
This compound HT22 (mouse hippocampal)Cell Viability (MTT Assay)Less potent than CPO[3]
This compound Human LeukocytesApoptosisIncreased apoptotic cells at 35 and 350 µg/mL[4]

Table 3: Genotoxicity

CompoundSystemAssayKey FindingsReference
This compound Human Leukocytes (in vitro)Micronucleus Test~2-fold increase in micronucleus frequency at 35 and 350 µg/mL[4]
This compound ICR Mouse Hepatocytes (in vitro)Comet AssayIncreased frequency of comet cells
This compound & Metabolites Chick Embryo, CHO cellsSister Chromatid ExchangeDid not increase SCE frequency[5]

Note: Direct comparative quantitative data for genotoxicity of CPF and CPO using the same assay is limited in the reviewed literature.

Table 4: Developmental Toxicity

CompoundModel SystemEndpointResultReference
This compound Zebrafish (Danio rerio)10-day LC500.43 mg/L[6]
This compound PC12 & C6 cellsDNA Synthesis InhibitionInhibited DNA synthesis, greater effect on C6 cells[5][7][8]
This compound-oxon PC12 & C6 cellsDNA Synthesis InhibitionInhibited DNA synthesis, greater effect on C6 cells[5][7][8]
This compound-oxon Zebrafish (Danio rerio)Axonal GrowthInhibited axonal growth at ≥ 0.03 µM[8]

Note: Direct comparative LC50 data for CPF and CPO in zebrafish from the same study were not available in the reviewed literature.

Mechanisms of Toxicity: Beyond Acetylcholinesterase Inhibition

While the primary mechanism of acute toxicity for organophosphates is the inhibition of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, both this compound and its oxon metabolite elicit toxicity through additional pathways.

This compound: A Progenitor with Diverse Targets

This compound itself can induce cellular toxicity independent of its conversion to the oxon form. Studies have shown that CPF can:

  • Induce Oxidative Stress: Leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

  • Activate Signaling Pathways: Including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and apoptosis.[9]

  • Inhibit DNA Synthesis: Affecting cell replication, with a more pronounced effect on glial cells compared to neuronal cells.[5][7][8]

This compound-oxon: A Potent Multi-Target Toxin

This compound-oxon, the bioactivated metabolite, is a far more potent inhibitor of AChE. Beyond this, CPO has been demonstrated to:

  • Directly Interact with Muscarinic Receptors: Specifically, it binds to the m2 subtype of muscarinic acetylcholine receptors, which can interfere with downstream signaling cascades.[2]

  • Inhibit Adenylate Cyclase: This action can disrupt cellular signaling pathways that are dependent on cyclic AMP (cAMP).[2]

  • Induce Protein Cross-linking: CPO can activate glutamate and lysine residues, leading to the formation of protein aggregates that may disrupt cellular function.

  • Deplete Glutathione (GSH): Acting as a potent pro-oxidant, CPO can deplete cellular stores of the critical antioxidant GSH, leading to increased oxidative stress and cell death.[3]

  • Inhibit Axonal Growth: This developmental neurotoxic effect appears to be independent of AChE inhibition and may involve interference with the morphogenic (non-enzymatic) functions of AChE.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity.

  • Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound (this compound or this compound-oxon) in a 96-well plate.

    • Add the AChE enzyme solution to each well and incubate.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.[10][11][12]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or this compound-oxon for the desired exposure time.

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution, typically between 500 and 600 nm, using a microplate reader.[8][13][14][15][16]

Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity

The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.[5][6][9][17]

  • Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

  • Procedure:

    • Expose cells to this compound or this compound-oxon.

    • Embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells using a high-salt and detergent solution.

    • Treat the slides with an alkaline buffer to unwind the DNA.

    • Perform electrophoresis under alkaline conditions.

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize and score the comets using a fluorescence microscope and specialized image analysis software. Parameters such as % tail DNA, tail length, and tail moment are used to quantify DNA damage.

Zebrafish Developmental Toxicity Assay

Zebrafish embryos are a valuable in vivo model for assessing developmental toxicity due to their rapid, external development and optical transparency.

  • Principle: Zebrafish embryos are exposed to the test compounds during critical periods of organogenesis. Developmental endpoints such as mortality, hatching rate, and morphological abnormalities are observed and quantified.

  • Procedure:

    • Collect freshly fertilized zebrafish embryos.

    • Expose the embryos to a range of concentrations of this compound or this compound-oxon in a multi-well plate.

    • Incubate the embryos under controlled conditions (e.g., 28.5°C).

    • Observe and score the embryos at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for lethal and sublethal endpoints, including mortality, hatching success, heart rate, and morphological defects (e.g., pericardial edema, yolk sac edema, spinal curvature).

    • Calculate the LC50 (median lethal concentration) and other relevant toxicological parameters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and its oxon metabolite, as well as a typical experimental workflow for toxicological comparison.

cluster_CPF This compound (CPF) Toxicity Pathways CPF This compound ROS Reactive Oxygen Species (ROS) CPF->ROS JAK_STAT JAK/STAT Pathway ROS->JAK_STAT MAPK MAPK Pathway ROS->MAPK Inflammation Inflammation JAK_STAT->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Signaling pathways affected by this compound.

cluster_CPO This compound-oxon (CPO) Toxicity Pathways CPO This compound-oxon AChE Acetylcholinesterase (AChE) CPO->AChE Inhibition Muscarinic_Receptor Muscarinic Receptor (m2 subtype) CPO->Muscarinic_Receptor Direct Binding GSH Glutathione (GSH) Depletion CPO->GSH Adenylate_Cyclase Adenylate Cyclase Muscarinic_Receptor->Adenylate_Cyclase Inhibition cAMP ↓ cAMP Adenylate_Cyclase->cAMP Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress

Caption: Signaling pathways affected by this compound-oxon.

start Select Test System (e.g., cell line, zebrafish embryo) exposure Exposure to CPF & CPO (Dose-Response) start->exposure assays Perform Toxicological Assays exposure->assays ache AChE Inhibition Assay assays->ache cyto Cytotoxicity Assay (e.g., MTT) assays->cyto geno Genotoxicity Assay (e.g., Comet) assays->geno dev Developmental Toxicity Assay assays->dev data Data Collection & Analysis (IC50, LC50, % DNA damage, etc.) ache->data cyto->data geno->data dev->data comparison Comparative Analysis of CPF vs. CPO data->comparison

Caption: Experimental workflow for toxicological comparison.

References

A Comparative Guide to Multi-Residue Methods for Chlorpyrifos and Other Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of widely-used multi-residue methods for the detection and quantification of Chlorpyrifos and other pesticides in food matrices. The focus is on the prevalent QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on published validation data and established analytical guidelines.

Executive Summary

The selection of an appropriate analytical method for pesticide residue analysis is critical for ensuring food safety and regulatory compliance. This guide compares the performance of two primary analytical techniques, GC-MS/MS and LC-MS/MS, for the analysis of this compound and a selection of other pesticides. Furthermore, it examines two common buffered QuEChERS extraction methods: the AOAC Official Method 2007.01 (acetate-buffered) and the European Standard EN 15662 (citrate-buffered). Both GC-MS/MS and LC-MS/MS are shown to be effective for this compound analysis, with the choice often depending on the specific analyte, matrix, and desired sensitivity. Similarly, both the AOAC and EN QuEChERS methods provide excellent recoveries for a broad range of pesticides, with minor variations for pH-dependent compounds.

Data Presentation

The following tables summarize the quantitative performance data for this compound and other selected pesticides using different analytical methods and sample preparation techniques. The data is compiled from various validation studies.

Table 1: Comparison of GC-MS/MS and LC-MS/MS for the Analysis of this compound in Banana [1]

ParameterGC-MS/MSLC-MS/MS
Spiking Level (mg/kg) 0.0020.005
Mean Recovery (%) 9598
Repeatability (RSDr, %) (n=5) 5.34.1
Linearity (R²) (0.002-0.200 mg/L) >0.99>0.99

Table 2: Validation Data for a Multi-Residue Method for Various Pesticides using LC-MS/MS in Maize Silage [2]

PesticideLOD (µg/kg)LOQ (µg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
This compound 2.769.19102.557
Deltamethrin 35.82119.4098.7811
Imidacloprid 8.9429.80105.246
Imidacloprid-olefin 15.3351.1093.71513
TCP 53.61178.71109.211

Table 3: Validation Data for a Multi-Residue Method for Various Pesticides using GC-MS/MS in Cucumber [3][4]

PesticideLOD (ng/g)LOQ (ng/g)Mean Recovery (%)Repeatability (RSD, %)Linearity (R²)
This compound <10<2585.5 - 105.2<200.999
Diazinon <10<2588.1 - 108.7<200.999
Metalaxyl <10<2580.6 - 112.3<200.998
Propargite <10<2582.4 - 103.6<200.999

Table 4: General Comparison of QuEChERS AOAC 2007.01 and EN 15662 Methods [5][6][7][8][9]

FeatureAOAC 2007.01EN 15662
Buffering System Acetate BufferCitrate Buffer
Extraction Salts Anhydrous MgSO₄, NaCl, Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate SesquihydrateAnhydrous MgSO₄, NaCl, Sodium Acetate
General Performance Excellent recoveries for a wide range of pesticides.Excellent recoveries for a wide range of pesticides.
pH-sensitive Pesticides Buffering helps to improve the recovery of some pH-sensitive pesticides.Buffering is effective for pH-sensitive pesticides.
Reported Advantages May provide better recoveries for certain pesticides like pymetrozine.Cleaner extracts reported in some studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and validated methods.

QuEChERS Sample Preparation (EN 15662 - Citrate Buffered Method)[1][10]

a. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

  • For samples with low water content, add an appropriate amount of deionized water to reach a total water volume of approximately 10 mL.

  • Add an internal standard solution.

b. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the EN 15662 extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 g for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent. For pigmented samples, graphitized carbon black (GCB) may also be included.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 g for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

GC-MS/MS Analysis of this compound in Banana[1]
  • Instrumentation: Agilent Intuvo 9000 GC system coupled to an Agilent 7010 triple quadrupole mass spectrometer.

  • Column: 2 x HP-5MS UI (15 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Injection: 1 µL, splitless mode.

  • Injector Temperature Program: 80°C (hold 0.1 min), then ramp to 300°C at 600°C/min (hold 5 min), then to 250°C at 100°C/min.

  • Carrier Gas: Helium at a constant flow of 1.28 mL/min (column 1) and 1.48 mL/min (column 2).

  • Oven Temperature Program: 60°C (hold 0.5 min), ramp to 170°C at 80°C/min, then ramp to 310°C at 20°C/min.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LC-MS/MS Analysis of this compound in Banana[1]
  • Instrumentation: Agilent 1290 UHPLC coupled to an Agilent 6490A triple quadrupole mass spectrometer.

  • Column: Appropriate reversed-phase column for pesticide analysis.

  • Mobile Phase: Gradient elution with water and methanol, both containing ammonium formate and formic acid.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) Homogenization 1. Sample Homogenization (10-15g sample) Extraction 2. Extraction (Acetonitrile + Salts) Homogenization->Extraction Add solvent & salts Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Shake vigorously dSPE 4. Dispersive SPE Cleanup (Supernatant + Sorbents) Centrifugation1->dSPE Transfer supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Vortex Final_Extract Final Extract Centrifugation2->Final_Extract Collect supernatant GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS Volatile & Semi-volatile Pesticides LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Polar & Thermally Labile Pesticides

Caption: General workflow for multi-residue pesticide analysis using QuEChERS.

Method_Comparison_Logic cluster_QuEChERS QuEChERS Method cluster_Instrumentation Analytical Instrumentation AOAC AOAC 2007.01 (Acetate Buffered) EN EN 15662 (Citrate Buffered) GCMS GC-MS/MS LCMS LC-MS/MS Analyte_Properties Analyte Properties (e.g., Polarity, Volatility, pH stability) Analyte_Properties->AOAC Analyte_Properties->EN Analyte_Properties->GCMS Analyte_Properties->LCMS Matrix_Complexity Matrix Complexity Matrix_Complexity->AOAC Matrix_Complexity->EN Regulatory_Requirements Regulatory Requirements (e.g., MRLs) Regulatory_Requirements->GCMS Regulatory_Requirements->LCMS

Caption: Key factors influencing the choice of analytical method.

References

Unveiling Nature's Cleanup Crew: A Comparative Analysis of Microbial Chlorpyrifos Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of various bacterial and fungal strains in breaking down the persistent organophosphate pesticide, Chlorpyrifos. This guide offers researchers and scientists a comprehensive overview of microbial performance, supported by experimental data and detailed protocols, to accelerate the development of effective bioremediation strategies.

The widespread use of this compound, an organophosphorus pesticide, has led to significant environmental contamination, posing risks to ecosystems and human health. Bioremediation, leveraging the metabolic capabilities of microorganisms, presents an eco-friendly and cost-effective approach to detoxify contaminated sites. This report provides a comparative analysis of different microbial strains documented for their ability to degrade this compound, offering a valuable resource for researchers in environmental science and biotechnology.

Microbial Degradation Efficiency: A Comparative Overview

Numerous studies have identified and characterized a diverse range of bacteria and fungi capable of utilizing this compound as a source of carbon, phosphorus, or energy. The efficiency of degradation, however, varies significantly among different strains, influenced by factors such as enzymatic machinery, metabolic pathways, and environmental conditions. The following table summarizes the degradation performance of several notable microbial isolates.

Microbial StrainTypeInitial this compound Conc. (mg/L)Degradation Efficiency (%)Time (days)Key MetabolitesReference
Pseudomonas putida MAS-1BacteriumNot Specified90%13,5,6-trichloro-2-pyridinol (TCP), Diethylthiophosphate (DETP)[1]
Pseudomonas aeruginosaBacteriumNot SpecifiedUp to 100%Not SpecifiedNot Specified[2]
Stenotrophomonas maltophilia (RS1)BacteriumNot Specified71.3%2Not Specified[3]
Acinetobacter calcoaceticus (RS3)BacteriumNot Specified73.5%2Not Specified[3]
Consortium (RS1 + RS3)BacteriaNot Specified80%2Not Specified[3]
Enterobacter sp. B-14Bacterium35100%1TCP, DETP[4]
Pseudomonas fluorescensBacteriumNot Specified58.90%14TCP, this compound Oxon[5]
Rhizobium leguminosarumBacteriumNot Specified56.72%14TCP, this compound Oxon[5]
Bacillus megateriumBacteriumNot Specified50.69%14Not Specified[5]
Bacillus drentensisBacteriumNot Specified> S. vitulinus, B. firmus, B. aryabhattaiNot SpecifiedTCP, this compound Oxon[6]
Cladosporium cladosporioides Hu-01Fungus50100%5TCP[7][8]
Penicillium sp. F09-T10-1Fungus2091.25%28Not Specified[9]
Verticillium sp.Fungus1, 10, 100Not Specified (DT50: 2.03, 2.93, 3.49 days respectively)Not SpecifiedNot Specified[10]

The Metabolic Assault: Pathways of this compound Biodegradation

The microbial degradation of this compound primarily initiates with the hydrolysis of the phosphoester bond, a reaction catalyzed by enzymes like organophosphorus hydrolase (OPH) or phosphotriesterases. This initial cleavage yields two main metabolites: 3,5,6-trichloro-2-pyridinol (TCP) and diethylthiophosphate (DETP).[1][4] While DETP can be utilized by some microbes as a phosphorus and carbon source, TCP is a more persistent and toxic intermediate.[8][11] The subsequent degradation of TCP is a critical step for complete detoxification and often involves ring cleavage. Some highly efficient strains are capable of mineralizing this compound completely into non-toxic products like CO₂, H₂O, and NH₃.[1]

Chlorpyrifos_Degradation_Pathway This compound This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) This compound->TCP Hydrolysis (OPH) DETP Diethylthiophosphate (DETP) This compound->DETP Hydrolysis (OPH) Intermediates Ring Cleavage Intermediates TCP->Intermediates Further Degradation Mineralization CO₂ + H₂O + NH₃ DETP->Mineralization Metabolism Intermediates->Mineralization Mineralization

Figure 1: Generalized microbial degradation pathway of this compound.

Experimental Corner: Protocols for Degradation Analysis

To ensure reproducibility and comparability of results, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments in the study of this compound biodegradation.

Protocol 1: Microbial Isolation and Enrichment
  • Soil Sample Collection: Collect soil samples from pesticide-contaminated agricultural fields.

  • Enrichment Culture: Suspend 10 g of soil in 100 mL of Mineral Salt Medium (MSM) supplemented with this compound (e.g., 50 mg/L) as the sole carbon source.[12] The composition of MSM can be as follows: K₂HPO₄ (1.5 g/L), KH₂PO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L), NaCl (0.5 g/L), and NH₄NO₃ (1.5 g/L).[12]

  • Incubation: Incubate the flask on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) for 7-10 days.[12]

  • Serial Dilution and Plating: Perform serial dilutions of the enriched culture and plate on MSM agar plates containing this compound.

  • Isolation and Purification: Isolate distinct colonies and purify them by repeated streaking on fresh plates.

Protocol 2: Biodegradation Assay in Liquid Culture
  • Inoculum Preparation: Grow the isolated microbial strain in a suitable broth medium (e.g., Luria-Bertani broth for bacteria) to obtain a sufficient cell density (e.g., OD₆₀₀ of 1.0).

  • Experimental Setup: Inoculate a specific volume of the culture into flasks containing MSM supplemented with a known concentration of this compound (e.g., 50 mg/L). Include an uninoculated control flask.[13]

  • Incubation: Incubate the flasks under optimal conditions of temperature and pH for the specific strain.[9][14]

  • Sampling: Withdraw aliquots from the flasks at regular time intervals (e.g., 0, 1, 3, 5, 7 days).

  • Extraction: Extract this compound and its metabolites from the liquid medium using a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify metabolites.[7][15]

Experimental_Workflow cluster_isolation Isolation & Enrichment cluster_degradation Degradation Assay cluster_analysis Analysis Soil_Sample Soil_Sample Enrichment_Culture Enrichment_Culture Soil_Sample->Enrichment_Culture Inoculate Serial_Dilution Serial_Dilution Enrichment_Culture->Serial_Dilution Dilute Plating Plating Serial_Dilution->Plating Plate Pure_Culture Pure_Culture Plating->Pure_Culture Isolate Inoculum_Prep Inoculum_Prep Pure_Culture->Inoculum_Prep Grow Liquid_Culture Liquid Culture + this compound Inoculum_Prep->Liquid_Culture Inoculate Sampling Sampling Liquid_Culture->Sampling Incubate & Sample Extraction Extraction Sampling->Extraction Extract HPLC_GCMS HPLC / GC-MS Extraction->HPLC_GCMS Analyze Data_Analysis Degradation Kinetics & Metabolite ID HPLC_GCMS->Data_Analysis Quantify

Figure 2: General experimental workflow for studying this compound biodegradation.

Concluding Remarks

The studies highlighted in this guide demonstrate the vast potential of microorganisms in the bioremediation of this compound-contaminated environments. Bacterial genera such as Pseudomonas, Stenotrophomonas, Acinetobacter, and Enterobacter, along with fungal genera like Cladosporium and Penicillium, have emerged as strong candidates for further research and application. The provided data and protocols serve as a foundational resource for scientists to build upon, optimizing degradation conditions and exploring microbial consortia for enhanced efficiency. The continued exploration of microbial diversity and metabolic pathways will undoubtedly pave the way for sustainable and effective solutions to pesticide pollution.

References

Evaluating the efficacy of different sorbents for Chlorpyrifos solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Sorbent Efficacy in Chlorpyrifos Solid-Phase Extraction

The accurate quantification of this compound, a widely used organophosphate pesticide, is critical for environmental monitoring and food safety. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, designed to isolate and concentrate this compound from complex matrices. The choice of sorbent material is paramount to the success of this process, directly influencing recovery, selectivity, and the overall reliability of the analysis. This guide provides an objective comparison of various sorbents used for this compound SPE, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Comparative Performance of Sorbents

The selection of an appropriate sorbent depends heavily on the sample matrix and the analytical objectives. Sorbents range from traditional silica-based materials to advanced polymers and nanomaterials, each offering distinct advantages.

Commonly Used Sorbents:

  • Silica-Based Sorbents (e.g., C18, Silica): Octadecylsilyl (C18) bonded silica is a non-polar sorbent widely used for extracting hydrophobic compounds like this compound from aqueous samples.[1] Standard silica columns are also effective, often used after an initial liquid-liquid extraction.[2] While broadly applicable, their performance can be hampered by matrix interferences.[3]

  • Carbon-Based Sorbents (e.g., GCB): Graphitized Carbon Black (GCB) is highly effective at removing pigments, such as chlorophyll from plant extracts.[3] However, it shows limited efficacy in reducing matrix enhancement by itself and can sometimes lead to the loss of planar analytes.[3][4]

  • Polymeric Sorbents (e.g., Oasis HLB, Strata X): Polymeric sorbents, such as divinylbenzene-N-vinylpyrrolidone (Oasis HLB) and surface-modified styrene-divinylbenzene (Strata X), often provide better recoveries and higher robustness compared to silica-based sorbents, especially for pesticide analysis in groundwater.[5]

  • Ion-Exchange and Mixed-Mode Sorbents (e.g., PSA): Primary Secondary Amine (PSA) is an anion-exchange sorbent particularly effective in the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) methodology. It excels at removing organic acids, fatty acids, and sugars from sample extracts, providing excellent cleanup for a variety of matrices.[3][4]

Advanced and Novel Sorbents:

  • Molecularly Imprinted Polymers (MIPs): MIPs are custom-synthesized polymers with recognition sites tailored for a specific molecule, in this case, this compound.[6] This "lock-and-key" mechanism offers superior selectivity and can significantly reduce matrix effects, leading to high recovery rates.[6][7] Magnetic MIPs (MMIPs) further simplify the extraction process by allowing for easy separation using an external magnetic field.[8]

  • Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with exceptionally large surface areas. Certain MOFs, such as Fe-Cu-BTC, have demonstrated remarkable adsorption capacities for this compound, far exceeding many traditional sorbents.[9]

  • Zirconium-Based Sorbents (e.g., Z-Sep®): Z-Sep® sorbents, which are based on zirconium dioxide, show a strong affinity for lipids and are highly effective for cleaning up fatty matrices.[4]

  • Bio-sorbents (Biochar): Biochar derived from agricultural waste like Ficus nitida has shown significant potential as a low-cost, effective adsorbent for this compound from aqueous solutions.[10]

Data Presentation: Sorbent Performance for this compound

The following tables summarize quantitative data on the performance of various sorbents for this compound extraction from different matrices.

Table 1: Recovery Rates and Limits of Quantification (LOQ) of Sorbents

Sorbent Matrix Recovery (%) LOQ Citation
GCB and PSA Various 52-117% 10-20 µg/kg [3]
PSA Vegetables 68.2-108% 0.010 mg/kg [3]
MIP Apple and Grape 89.7-99.7% 0.83-2.8 ng/g [7]
Magnetic MIP (MMIP) Water and Vegetables 89.6-107.3% 30 ng/L [8]
Oasis HLB / Strata X Groundwater >70% 0.003-0.04 µg/L [5]

| EMR-Lipid | Rapeseeds | 70-120% (for 103 pesticides) | 1.72-6.39 µg/kg |[11] |

Table 2: Adsorption/Elimination Capacity of Novel Sorbents

Sorbent Adsorption/Elimination Capacity Adsorption Efficiency Citation
Magnetic MIP (MMIP) 16.8 mg/g - [8]
Cu-BTC (MOF) 379 mg/g - [9]
Fe-Cu-BTC (MOF) 851 mg/g - [9]
Co–Cu-BTC (MOF) 683 mg/g - [9]
Mn-Cu-BTC (MOF) 762 mg/g - [9]
Ficus nitida Biochar - 87% [10]

| Date Palm Biochar | - | 50.8% |[10] |

Experimental Protocols and Workflows

Detailed and reproducible methodologies are crucial for evaluating sorbent efficacy. Below are representative protocols for conventional SPE, Dispersive SPE (dSPE) as part of the QuEChERS method, and Molecularly Imprinted SPE (MISPE).

General Solid-Phase Extraction (SPE) Workflow

The standard SPE process involves four key steps, which are essential for ensuring the sorbent is properly prepared and the analyte is effectively isolated and collected.[7]

SPE_Workflow Condition 1. Conditioning Load 2. Sample Loading Condition->Load Equilibrate sorbent Wash 3. Washing Load->Wash Retain analyte Elute 4. Elution Wash->Elute Remove interferences Analysis Analysis (e.g., GC/HPLC) Elute->Analysis Collect analyte QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_dspe Dispersive SPE Cleanup Sample 1. Sample Homogenization AddSolvent 2. Add Acetonitrile Sample->AddSolvent AddSalts 3. Add Salts (e.g., MgSO4, NaCl) AddSolvent->AddSalts Vortex 4. Vortex/Shake AddSalts->Vortex Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Supernatant 6. Take Aliquot of Supernatant Centrifuge1->Supernatant Collect organic layer AddSorbent 7. Add dSPE Sorbent (e.g., PSA + GCB) Supernatant->AddSorbent Vortex2 8. Vortex/Shake AddSorbent->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 Analysis 10. Analysis (LC-MS/MS or GC-MS) Centrifuge2->Analysis

References

A Comparative Guide to Method Validation for the Simultaneous Determination of Chlorpyrifos and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Chlorpyrifos and its principal metabolites, such as 3,5,6-trichloro-2-pyridinol (TCP) and this compound-oxon, is critical for toxicological assessments, environmental monitoring, and pharmacokinetic studies. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This guide provides a comparative overview of validated methods, focusing on their performance, experimental protocols, and the crucial parameters of method validation.

Comparative Performance of Analytical Methods

The simultaneous determination of this compound and its metabolites has been successfully achieved using various analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). High-performance liquid chromatography with UV detection (HPLC-UV) has also been employed, though it may offer less sensitivity and selectivity compared to mass spectrometric methods[1]. The selection of the most suitable method often depends on the matrix, the required sensitivity, and the available instrumentation.

The following table summarizes the performance of different validated methods across various matrices.

Analytical MethodMatrixAnalytesLinearity (R²)Recovery (%)Precision (RSD %)LOQ
LC-MS/MS Maize SilageThis compound & metabolites≥ 0.98---
LC-MS/MS Human Serum & UrineThis compound & TCP> 0.999587-113%< 10%1.5 ng/mL (serum), 0.5 ng/mL (urine)[2]
GC-MS Rat & Human BloodThis compound, Oxon, TCP-94-119% (this compound & Oxon), 85-102% (TCP)0.3-4.9%1 ng/mL (this compound & Oxon), 10 ng/mL (TCP)[1][3]
UPLC-QTOF/MS WheatThis compound & TCP0.9958-0.999563.38-102.13%1.76-8.99%1.30-2.70 µg/kg (this compound), 11.00-14.00 µg/kg (TCP)[4]
GC-MS/MS Duck MuscleThis compound & TCP≥ 0.99886.2-92.3% (this compound), 74.8-81.8% (TCP)< 9.5% (this compound), < 12.3% (TCP)1.0 µg/kg (this compound), 0.5 µg/kg (TCP)[5]
HPLC-UV WaterThis compound & TCP-90.6-105.4%0.29-9.33%2 ng/mL (this compound), 0.6 ng/mL (TCP)[6]

Experimental Workflow and Protocols

The successful analysis of this compound and its metabolites hinges on a well-defined experimental workflow, encompassing sample preparation, chromatographic separation, and detection.

Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample Sample Collection (e.g., Blood, Urine, Tissue) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Derivatization->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Specificity Specificity Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->LOD_LOQ Data_Analysis->Specificity

References

Safety Operating Guide

Proper Disposal Procedures for Chlorpyrifos in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant management of Chlorpyrifos waste.

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Protective Clothing: A disposable lab coat or gown.

  • Respiratory Protection: An N-95 disposable respirator may be necessary when handling powders or creating aerosols.

All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure. Work surfaces should be covered with absorbent, plastic-backed disposable bench paper.

II. This compound Waste Identification and Segregation

Proper identification and segregation of this compound waste is the first step in compliant disposal. All materials that have come into contact with this compound must be treated as hazardous waste.

Types of this compound Waste:

  • Unused or Expired this compound: Pure chemical, stock solutions, and unused formulations.

  • Contaminated Labware: Glassware, pipette tips, and other disposable equipment.

  • Contaminated Materials: Bench paper, paper towels, gloves, and other PPE.

  • Aqueous Waste: Rinsate from cleaning contaminated equipment.

  • Solid Waste: Contaminated soil, absorbent materials from spills, and empty containers.

All this compound waste must be collected in clearly labeled, leak-proof containers. The label should include the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").

III. Step-by-Step Disposal Procedures

The recommended disposal methods for this compound waste are incineration, adsorption for small quantities, and landfilling.[1][2] The specific procedure will depend on the type and quantity of waste. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the Laboratory Hazardous Waste Management and Disposal Manual for specific instructions. [2]

A. Disposal of Unused or Expired this compound and Concentrated Solutions:

  • Do not dispose of down the drain.

  • Carefully transfer the material into a designated hazardous waste container.

  • Ensure the container is compatible with this compound and properly sealed.

  • Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

B. Disposal of Small Quantities of this compound:

For very small amounts, adsorption onto a material like sand can be used before disposal.[1][2]

  • In a chemical fume hood, mix the small quantity of this compound with an adsorbent material such as sand or vermiculite.

  • Place the mixture in a sealed, labeled hazardous waste container.

  • Dispose of the container through your institution's hazardous waste program.

C. Decontamination and Disposal of Empty Containers:

Empty containers that held this compound must be properly decontaminated before disposal. The triple rinse method is recommended.[1][2]

  • Rinse the container three times with a suitable solvent (e.g., methanol or a detergent solution). A caustic soda-methanol or caustic soda-detergent rinse solution can also be effective.[1][2]

  • Collect all rinsate as hazardous aqueous waste. Do not dispose of the rinsate down the drain.

  • After triple rinsing, deface the original label on the container.

  • Dispose of the decontaminated container as directed by your institution's waste management guidelines, which may include disposal as regular solid waste or hazardous waste depending on the level of decontamination.

D. Decontamination of Laboratory Equipment:

  • Non-disposable glassware and equipment:

    • Rinse with a detergent solution.

    • Collect the rinsate as hazardous aqueous waste.[2]

    • After the initial rinse, the glassware can typically be washed normally.

  • Surfaces and fume hoods:

    • Wipe down all surfaces with a detergent and water solution after use.[2]

    • Dispose of the cleaning materials (e.g., paper towels) as solid this compound waste.

E. Disposal of Contaminated Solids (PPE, Bench Paper, etc.):

  • Carefully place all contaminated solid materials, including gloves, bench paper, and used pipette tips, into a designated hazardous waste bag or container.[2]

  • Ensure the container is sealed and properly labeled.

  • Dispose of through your institution's hazardous waste program.

IV. Spill Management

In the event of a this compound spill, immediate and proper cleanup is crucial.

  • Evacuate and alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Secure the area: Prevent unauthorized entry.

  • Wear appropriate PPE.

  • Contain the spill: Use an absorbent material like sand or vermiculite to contain the spill.

  • Collect the waste: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with a detergent and water solution. Dispose of all cleaning materials as hazardous waste.

  • Report the spill: Report the incident to your institution's EHS department. For spills of 1 pound or more, reporting to the EPA is required.

V. Quantitative Data for this compound Disposal and Safety

The following table summarizes key quantitative data related to the handling and disposal of this compound. It is important to note that specific disposal limits may vary based on local and institutional regulations.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average 0.2 mg/m³U.S. OSHA
EPA Reportable Quantity (Spill) 1 lb (0.454 kg)U.S. EPA
Small Quantity Generator (SQG) Limit (General Hazardous Waste) Generates >100 kg and <1,000 kg of hazardous waste per monthU.S. EPA
Very Small Quantity Generator (VSQG) Limit (General Hazardous Waste) Generates ≤100 kg of hazardous waste per monthU.S. EPA
Recommended Incineration Temperature ≥650°CUK Health Security Agency

VI. Experimental Protocols Cited

The disposal procedures outlined in this document are based on established safety protocols and waste management guidelines. No specific experimental research protocols are cited for the disposal methods themselves, as these are standard hazardous waste management practices. The decontamination of containers using a caustic soda-methanol or caustic soda-detergent rinse is a recognized effective procedure.[1][2]

VII. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Chlorpyrifos_Disposal_Workflow start This compound Waste Generated identify Identify Waste Type start->identify liquid Liquid Waste (Unused chemical, solutions, rinsate) identify->liquid Liquid solid Solid Waste (Contaminated PPE, labware, spill debris) identify->solid Solid container Empty Container identify->container Container collect_liquid Collect in a labeled, sealed hazardous waste container liquid->collect_liquid collect_solid Collect in a labeled, sealed hazardous waste container solid->collect_solid decontaminate Triple rinse with appropriate solvent container->decontaminate store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_rinsate Collect rinsate as hazardous liquid waste decontaminate->collect_rinsate dispose_container Dispose of decontaminated container per institutional guidelines decontaminate->dispose_container collect_rinsate->collect_liquid pickup Arrange for pickup by EHS/Hazardous Waste Management store->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorpyrifos

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Chlorpyrifos in a laboratory setting. Adherence to these guidelines is critical for ensuring the well-being of all personnel and maintaining a safe research environment.

This compound is an organophosphate insecticide that necessitates stringent safety measures due to its potential for toxicity.[1][2][3] This guide will serve as your primary resource for understanding the necessary personal protective equipment (PPE), proper handling and disposal procedures, and emergency response protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when working with this compound. The following table summarizes the required PPE for various tasks involving this chemical.

Task CategoryRequired Personal Protective Equipment
Preparation and Handling of Concentrates - Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile).[1] - Respiratory Protection: N-95 disposable respirator.[1] - Eye Protection: Chemical splash goggles and a face shield.[1] - Protective Clothing: Disposable gown over a lab coat, with sleeves taped to gloves.[1] - Footwear: Chemical-resistant boots or shoe covers.
Application of Diluted Solutions - Gloves: Chemical-resistant gloves (e.g., nitrile). - Respiratory Protection: Required if ventilation is inadequate.[4] - Eye Protection: Safety glasses with side shields. - Protective Clothing: Long-sleeved shirt and long pants, or a lab coat.[5] - Footwear: Closed-toe shoes.
Handling Treated Animals or Materials - Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile).[1] - Respiratory Protection: N-95 disposable respirator.[1] - Eye Protection: Chemical goggles.[1] - Protective Clothing: Disposable gown, head and foot coverings, with wrist-guards or gloves taped to sleeves.[1]
Spill Cleanup - Gloves: Chemical-resistant gloves. - Respiratory Protection: Air-purifying respirator with appropriate cartridges. - Eye Protection: Chemical splash goggles. - Protective Clothing: Chemical-resistant suit or apron over a lab coat. - Footwear: Chemical-resistant boots.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a standardized workflow is crucial for minimizing the risk of exposure and contamination.

Chlorpyrifos_Handling_Workflow cluster_prep Preparation cluster_use Use cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in a Fume Hood prep_ppe->weigh Proceed dissolve Dissolve in Solvent weigh->dissolve Proceed application Application to Experiment dissolve->application Proceed incubation Incubation/Observation application->incubation Proceed decontaminate_surfaces Decontaminate Work Surfaces incubation->decontaminate_surfaces After Experiment decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment Proceed remove_ppe Remove and Dispose of PPE decontaminate_equipment->remove_ppe Proceed waste_collection Collect All Waste remove_ppe->waste_collection Proceed waste_disposal Dispose as Hazardous Waste waste_collection->waste_disposal Follow Regulations

This compound Handling Workflow

Experimental Protocols: Decontamination and Spill Cleanup

Decontamination of Surfaces and Equipment:

  • Prepare Decontamination Solution: Create a solution of detergent and water. For some surfaces, a dilute solution of sodium hydroxide (caustic soda) and methanol or a caustic soda-detergent rinse solution can be effective, but the rinse solution itself must be disposed of as hazardous waste.

  • Initial Wipe-Down: Using absorbent pads, perform an initial wipe-down of all contaminated surfaces and equipment.

  • Thorough Cleaning: Liberally apply the decontamination solution and scrub the surfaces.

  • Rinsing: Rinse the surfaces thoroughly with clean water.

  • Drying: Allow surfaces to air dry completely or wipe dry with clean paper towels.

  • Waste Disposal: All cleaning materials (pads, towels, etc.) must be collected and disposed of as hazardous chemical waste.[1]

Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others and evacuate the spill area. Restrict access to the area.

  • Don Appropriate PPE: Before re-entering the area, don the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain the Spill: For liquid spills, use an absorbent material like cat litter or sawdust to contain the spill.[2] For solid spills, carefully scoop the material to avoid creating dust.

  • Absorb and Collect: Absorb the spilled liquid with absorbent material and place it in a designated hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area using a heavy-duty detergent or household bleach.[2] Use a minimal amount of liquid and absorb the cleaning solution with fresh absorbent material.

  • Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Method
Unused this compound Must not be disposed of with household garbage or allowed to reach the sewage system.[6] Recommended disposal methods include incineration, adsorption, and landfilling.[7]
Contaminated Labware (disposable) Place in a designated, sealed hazardous waste container.
Contaminated Labware (reusable) Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Contaminated PPE Dispose of in a designated hazardous waste container. Heavily contaminated clothing should be discarded and not laundered for reuse.
Spill Cleanup Debris All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container.

For small amounts, adsorption onto a material like sand followed by burial in a location away from water supplies is a recommended disposal method.[7] Decontamination of containers should be done via a triple rinse and drain procedure.[7]

Emergency Procedures: A Clear Path to Safety

In the event of an exposure, immediate and decisive action is critical. The following diagram outlines the necessary steps to take.

Emergency_Procedures cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs remove_clothing Immediately Remove Contaminated Clothing exposure->remove_clothing flush_eyes Immediately Flush Eyes with Water for 15-20 minutes exposure->flush_eyes move_fresh_air Move Person to Fresh Air exposure->move_fresh_air call_poison_control Immediately Call Poison Control Center or Doctor exposure->call_poison_control wash_skin Wash Affected Area with Soap and Water for 15-20 minutes remove_clothing->wash_skin seek_medical_attention Seek Immediate Medical Attention for All Exposures wash_skin->seek_medical_attention remove_contacts Remove Contact Lenses After First 5 Minutes flush_eyes->remove_contacts remove_contacts->seek_medical_attention artificial_respiration If Not Breathing, Give Artificial Respiration move_fresh_air->artificial_respiration artificial_respiration->seek_medical_attention do_not_induce_vomiting Do Not Induce Vomiting Unless Instructed call_poison_control->do_not_induce_vomiting do_not_induce_vomiting->seek_medical_attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorpyrifos
Reactant of Route 2
Reactant of Route 2
Chlorpyrifos

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.